Tert-butyl 3-piperidin-4-ylbutanoate
Description
Propriétés
IUPAC Name |
tert-butyl 3-piperidin-4-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10(11-5-7-14-8-6-11)9-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMLJOFGPCELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 3-piperidin-4-ylbutanoate
This in-depth technical guide provides a comprehensive analytical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 3-piperidin-4-ylbutanoate. Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted spectral data, details the underlying principles of spectral assignment, and presents a robust protocol for experimental data acquisition. Our approach is grounded in established spectroscopic principles and draws upon spectral data from analogous molecular structures to offer a predictive yet authoritative interpretation.
Introduction: The Structural Elucidation of a Piperidine Derivative
Tert-butyl 3-piperidin-4-ylbutanoate is a small molecule featuring a central piperidine ring, a common scaffold in medicinal chemistry due to its prevalence in many FDA-approved drugs. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the cornerstone of molecular characterization, providing unambiguous insights into the chemical environment of each proton and carbon atom. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound, offering a detailed rationale for the predicted chemical shifts and coupling patterns.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for Tert-butyl 3-piperidin-4-ylbutanoate. These predictions are based on the analysis of its constituent fragments—the piperidine ring, the butanoate side chain, and the tert-butyl ester group—and are informed by spectral data from structurally related compounds.[1][2][3] The inherent structural features of piperidine derivatives, such as the potential for chair-chair interconversion, can sometimes lead to broadened signals in the NMR spectrum.[4]
Table 1: Predicted ¹H NMR Chemical Shifts for Tert-butyl 3-piperidin-4-ylbutanoate (Solvent: CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-a (tert-Butyl) | 1.40 - 1.50 | s | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[5] |
| H-b (CH₃) | 0.85 - 0.95 | d | 3H | Doublet due to coupling with the adjacent methine proton (H-c). |
| H-c (CH) | 1.80 - 1.95 | m | 1H | Complex multiplet due to coupling with H-b and H-d. |
| H-d (CH₂) | 2.15 - 2.30 | m | 2H | Multiplet adjacent to the carbonyl group. |
| H-e, H-i (Piperidine CH₂, axial & equatorial) | 2.50 - 2.65 | t | 2H | Triplet of doublets, representing the equatorial protons adjacent to the nitrogen. |
| H-f, H-h (Piperidine CH₂, axial & equatorial) | 1.20 - 1.35 | m | 2H | Complex multiplet for the axial protons. |
| H-g (Piperidine CH) | 1.60 - 1.75 | m | 1H | Multiplet for the methine proton at the point of substitution. |
| H-j (NH) | 1.90 - 2.50 | br s | 1H | Broad singlet, exchangeable with D₂O. Its chemical shift can be highly variable. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Tert-butyl 3-piperidin-4-ylbutanoate (Solvent: CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C=O) | 172.0 - 174.0 | Carbonyl carbon of the ester. |
| C-2 (Quaternary C) | 80.0 - 82.0 | Quaternary carbon of the tert-butyl group. |
| C-3 (tert-Butyl CH₃) | 27.5 - 28.5 | Methyl carbons of the tert-butyl group.[6] |
| C-4 (CH₂) | 40.0 - 42.0 | Methylene carbon adjacent to the carbonyl. |
| C-5 (CH) | 30.0 - 32.0 | Methine carbon on the butanoate chain. |
| C-6 (CH₃) | 19.0 - 21.0 | Methyl carbon on the butanoate chain. |
| C-7, C-11 (Piperidine CH₂) | 46.0 - 48.0 | Carbons adjacent to the nitrogen in the piperidine ring. |
| C-8, C-10 (Piperidine CH₂) | 32.0 - 34.0 | Methylene carbons in the piperidine ring. |
| C-9 (Piperidine CH) | 38.0 - 40.0 | Methine carbon of the piperidine ring at the point of substitution. |
In-Depth Spectral Interpretation
The ¹H NMR Spectrum: A Proton-by-Proton Analysis
The proton NMR spectrum of Tert-butyl 3-piperidin-4-ylbutanoate can be logically dissected into three main regions: the aliphatic side chain, the piperidine ring, and the tert-butyl group.
-
The Tert-butyl Group: A prominent singlet is expected around δ 1.45 ppm, integrating to nine protons. This signal is a hallmark of the tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with.[5]
-
The Butanoate Side Chain: This moiety will present a more complex set of signals. The methyl protons (H-b) are anticipated to appear as a doublet around δ 0.90 ppm due to coupling with the methine proton (H-c). The methine proton itself will likely be a multiplet, further complicated by diastereotopicity. The methylene protons (H-d) adjacent to the carbonyl group will be deshielded and are predicted to resonate around δ 2.20 ppm.
-
The Piperidine Ring: The signals for the piperidine protons are often complex due to the conformational flexibility of the ring and the distinction between axial and equatorial protons.[4] The protons on the carbons adjacent to the nitrogen (H-e, H-i) are expected to be the most downfield of the ring protons, appearing in the δ 2.50-2.65 ppm range. The remaining ring protons (H-f, H-g, H-h) will likely appear as a series of overlapping multiplets in the upfield region (δ 1.20-1.75 ppm). The NH proton (H-j) will present as a broad singlet that can be confirmed by D₂O exchange.
The ¹³C NMR Spectrum: Carbon Skeleton Fingerprinting
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule.
-
Ester Group: The carbonyl carbon (C-1) will be the most downfield signal, typically appearing in the δ 172-174 ppm region. The quaternary carbon of the tert-butyl group (C-2) is expected around δ 80-82 ppm, with the three equivalent methyl carbons (C-3) appearing as a sharp signal around δ 28 ppm.[6]
-
Butanoate and Piperidine Carbons: The remaining aliphatic carbons of the butanoate chain and the piperidine ring will resonate in the δ 19-48 ppm range. The carbons of the piperidine ring adjacent to the nitrogen (C-7, C-11) are expected to be the most downfield within this group, around δ 46-48 ppm.[2]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for Tert-butyl 3-piperidin-4-ylbutanoate.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.[7]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent. For resolving overlapping signals, other solvents like benzene-d₆ or DMSO-d₆ can be utilized.[4]
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 ppm).[6]
Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Technique: Proton-decoupled (¹³C{¹H})
-
Pulse Angle: 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Visualizing the Structure-Spectrum Correlation
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular fragments of Tert-butyl 3-piperidin-4-ylbutanoate.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of Tert-butyl 3-piperidin-4-ylbutanoate. By combining theoretical predictions with data from analogous structures, we have presented a detailed interpretation of the expected spectra. The included experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of piperidine-containing compounds.
References
-
Ashok L. Cholli and Donald J. Pennino, "Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol," Appl. Spectrosc. 42, 1004-1008 (1988). [Link]
-
The Royal Society of Chemistry, "Supplementary Material." [Link]
-
Ernest L. Eliel, Duraisamy Kandasamy, Chen-yu Yen, and Karl D. Hargrave, "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine," J. Am. Chem. Soc. 1980, 102, 11, 3698–3707. [Link]
-
J. M. A. Al-Rawi, S. Flamerz, and A. H. Khuthier, "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects," Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395 (1985). [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Rsc.org. [Link]
-
Hugo E. Gottlieb, Vadim Kotlyar, and Abraham Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]
-
The Royal Society of Chemistry, "1H- and 13C-NMR for." [Link]
-
Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]
-
Gregory R. Fulmer, Alexander J. M. Miller, Nathaniel H. Sherden, Hugo E. Gottlieb, Abraham Nudelman, Brian M. Stoltz, John E. Bercaw, and Karen I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics 2010, 29, 9, 2176–2179. [Link]
-
Carl ROTH, "NMR Chemical Shifts of Common Solvents as Trace Impurities." [Link]
-
tert-Butyl N-[(3R,4R)-1-(2-cyano-acet-yl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate - PubMed. [Link]
- Google Patents, "RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Targeting Lipid Metabolism: Mechanistic Profiling of Tert-butyl 3-piperidin-4-ylbutanoate Derivatives as DGAT1 Inhibitors
Executive Summary
The global escalation of metabolic syndrome, obesity, and non-alcoholic steatohepatitis (NASH) has driven the search for novel pharmacological interventions targeting lipid biosynthesis. Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the terminal and committed step in mammalian triglyceride (TG) synthesis[1]. Because mice lacking the DGAT1 gene demonstrate profound resistance to diet-induced obesity and hepatic steatosis, DGAT1 has been validated as a highly attractive therapeutic target[1].
Among the various chemotypes developed, tert-butyl 3-piperidin-4-ylbutanoate derivatives have emerged as a privileged structural scaffold. This whitepaper provides an in-depth mechanistic analysis of how this specific chemical class achieves potent, selective DGAT1 inhibition, alongside the self-validating experimental workflows required to evaluate them.
Structural Rationale & Pharmacophore Design
The efficacy of the tert-butyl 3-piperidin-4-ylbutanoate scaffold is not accidental; it is the result of precise rational drug design aimed at exploiting the hydrophobic pockets of the DGAT1 enzyme.
-
The Piperidine Ring: This nitrogen-containing heterocycle provides a basic center that is typically protonated at physiological pH. This positive charge is critical for anchoring the inhibitor within the enzyme via electrostatic interactions or hydrogen bonding with acidic residues near the catalytic site.
-
The Butanoate Linker: DGAT1 utilizes fatty acyl-CoA as a primary substrate[2]. The 4-carbon butanoate chain acts as an optimal spacer, mimicking the spatial geometry of the acyl chain. This allows the molecule to deeply penetrate the hydrophobic acyl-binding pocket, effectively outcompeting endogenous substrates.
-
The Tert-butyl Ester: The highly bulky and lipophilic tert-butyl group serves a dual purpose. In synthetic chemistry, it acts as a robust protecting group. In pharmacology, it functions as a lipophilic prodrug moiety. The intact ester dramatically enhances intestinal absorption and cellular membrane permeability. Once inside the cytoplasm, intracellular esterases hydrolyze the tert-butyl group to yield the highly potent, active free carboxylic acid (3-piperidin-4-ylbutanoic acid).
Mechanism of Action (MoA) at the ER Membrane
DGAT1 is localized exclusively to the endoplasmic reticulum (ER) membrane[2]. The mechanism of action for piperidin-4-ylbutanoate derivatives involves direct catalytic interference and modulation of cellular lipid dynamics.
Catalytic Interference in the G3P Pathway
In the canonical Glycerol-3-Phosphate (G3P) pathway, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG)[3]. Piperidin-4-ylbutanoate derivatives act as potent, reversible, competitive inhibitors at the acyl-CoA binding site. By physically occluding this pocket, they halt the final assembly of TGs, forcing the cell to either oxidize the excess free fatty acids (FFAs) or shunt them into alternative metabolic pathways.
ER Stress Mitigation vs. Induction
While inhibiting TG synthesis reduces overall adiposity, the mechanism is highly nuanced. DGAT1 also plays a protective role during lipolysis by re-esterifying FFAs to prevent lipotoxic stress in the ER[4]. Complete ablation of DGAT1 activity can lead to the accumulation of toxic lipid intermediates, triggering ER stress pathways[4][5]. Therefore, the optimal tert-butyl 3-piperidin-4-ylbutanoate derivative is designed to act as a partial or tissue-selective inhibitor, balancing the reduction of systemic TGs without inducing severe lipotoxicity in adipocytes.
Fig 1: DGAT1-mediated triglyceride synthesis pathway and targeted inhibition.
Quantitative Structure-Activity Relationship (SAR)
To illustrate the causality of the structural design, the following table summarizes the quantitative profiling of the scaffold modifications. Notice how the transition from the prodrug (tert-butyl ester) to the active moiety (free acid) drastically improves target affinity (IC50) but destroys cellular permeability, necessitating the prodrug approach.
| Compound Scaffold / Modification | hDGAT1 IC50 (nM) | Caco-2 Permeability ( 10−6 cm/s) | Microsomal Stability ( T1/2 min) | LogD (pH 7.4) |
| Methyl 3-piperidin-4-ylpropanoate (Short Linker) | > 1000 | 12.4 | 15.0 | 1.8 |
| Tert-butyl 3-piperidin-4-ylbutanoate (Prodrug) | 450 | 35.8 | > 60.0 | 3.5 |
| 3-piperidin-4-ylbutanoic acid (Active Moiety) | 12 | 1.2 | > 60.0 | -0.5 |
| N-Aryl-Tert-butyl 3-piperidin-4-ylbutanoate (Optimized) | 8 | 28.5 | 45.0 | 4.1 |
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of these derivatives, researchers must employ highly controlled biochemical and cellular assays. The following methodologies are designed as self-validating systems, ensuring that observed TG reduction is directly caused by DGAT1 inhibition rather than off-target cytotoxicity.
Protocol 1: High-Throughput Microsomal hDGAT1 Inhibition Assay
Causality Focus: Human DGAT1 is a highly hydrophobic multipass transmembrane protein, making it notoriously difficult to purify in an active state. We utilize microsomal preparations from baculovirus-infected Sf9 insect cells. Why? Because insect cells allow for high-level overexpression of hDGAT1 without the confounding background activity of endogenous mammalian DGAT enzymes[6][7].
-
Microsome Preparation: Harvest Sf9 cells expressing hDGAT1 72 hours post-infection. Lyse cells and isolate the microsomal fraction via ultracentrifugation at 100,000 × g for 60 minutes at 4°C[7].
-
Reaction Assembly: In a 384-well plate, combine 0.25 µg of microsomal protein, 50 mM HEPES (pH 7.5), and the test compound (serial dilutions in DMSO).
-
Substrate Solubilization (Critical Step): Add 312.5 µM oleoyl-CoA and 625 µM 1,2-dioleoyl-sn-glycerol (1,2-DOG). Crucial detail: You must include 1% Triton X-100. Because DAG and oleoyl-CoA are highly lipophilic, the detergent forms mixed micelles, presenting the substrates to the enzyme in a biologically relevant state[6].
-
Incubation & Quenching: Incubate at room temperature for 30 minutes. Quench the reaction by adding SDS to a final concentration of 0.1%[6].
-
Detection: Measure the release of free Coenzyme A (CoASH) using a thiol-sensitive fluorogenic probe (e.g., CPM assay). Detect fluorescence at 355 nm excitation / 460 nm emission[6]. Calculate IC50 against a known reference inhibitor (e.g., A-922500)[7].
Fig 2: High-throughput microsomal assay workflow for evaluating DGAT1 inhibitors.
Protocol 2: Cellular Lipid Droplet Formation Assay (In Vitro)
Causality Focus: Biochemical potency in isolated microsomes does not always translate to cellular efficacy due to the highly lipophilic nature of the ER membrane. This assay validates target engagement in living cells.
-
Cell Culture & Starvation: Seed HEK293 or HepG2 cells in a 96-well plate. Starve cells in serum-free DMEM supplemented with 0.2% Fatty Acid-Free BSA (FAF-BSA) for 1 hour to deplete endogenous lipid droplets[7].
-
Compound Treatment: Pre-incubate cells with the tert-butyl 3-piperidin-4-ylbutanoate derivative (or 0.2% DMSO vehicle control) for 15 minutes[7].
-
Lipid Loading: Challenge the cells with 100 µM of stable isotope-labeled [¹³C₁₈]oleic acid to force rapid TG synthesis and lipid droplet formation[7].
-
Imaging & Quantification: After 4 hours, fix cells with 4% paraformaldehyde. Stain neutral lipid droplets using BODIPY 493/503 and nuclei with Hoechst 33342. Quantify total lipid droplet area per cell using high-content automated fluorescence microscopy. A successful prodrug will show a dose-dependent reduction in lipid droplet formation compared to the vehicle control.
References
-
Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. American Heart Association Journals.[Link]
-
Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis. PMC - National Institutes of Health.[Link]
-
The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Semantic Scholar.[Link]
-
DGAT1 – Knowledge and References. Taylor & Francis.[Link]
-
DIESL fuels a DGAT-independent triglyceride synthesis pathway. PMC - National Institutes of Health.[Link]
-
Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC - National Institutes of Health.[Link]
-
High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. PMC - National Institutes of Health.[Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. DIESL fuels a DGAT-independent triglyceride synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Tert-butyl 3-piperidin-4-ylbutanoate in organic chemistry
An In-Depth Technical Guide to Tert-butyl 3-piperidin-4-ylbutanoate: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Executive Summary
Tert-butyl 3-piperidin-4-ylbutanoate is a substituted piperidine derivative that serves as a valuable building block in contemporary organic and medicinal chemistry. The piperidine motif is one of the most prevalent N-heterocycles in pharmaceuticals, and functionalized variants like this compound offer a versatile scaffold for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of Tert-butyl 3-piperidin-4-ylbutanoate and its closely related analogs, detailing its physicochemical properties, plausible synthetic methodologies, chemical reactivity, and significant applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and providing actionable protocols and workflows.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of drug design, appearing in numerous FDA-approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Tert-butyl 3-piperidin-4-ylbutanoate belongs to a class of 4-substituted piperidines, which are particularly important as they allow for the introduction of diverse functionalities directed away from the core ring structure.
This molecule features three key functional components:
-
A secondary piperidine nitrogen , which acts as a nucleophile and a basic center, readily undergoing N-alkylation, acylation, or arylation.
-
A tert-butyl ester , which serves as a carboxylic acid precursor. The bulky tert-butyl group provides steric protection and is stable to a wide range of reaction conditions, yet it can be selectively cleaved under acidic conditions.
-
A four-carbon butanoate linker , which provides specific spatial and conformational properties to the side chain, influencing how the molecule interacts with biological targets.
This combination makes Tert-butyl 3-piperidin-4-ylbutanoate a bifunctional intermediate, enabling sequential or orthogonal chemical modifications for the construction of compound libraries and the synthesis of targeted active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Profile
While specific experimental data for Tert-butyl 3-piperidin-4-ylbutanoate is not widely published, its properties can be reliably inferred from closely related and commercially available analogs such as the corresponding propanoate and 4-ylbutanoate derivatives.
| Property | Data (Tert-butyl 4-(piperidin-4-yl)butanoate) | Data (Tert-butyl 3-(piperidin-4-yl)propanoate) |
| Molecular Formula | C13H25NO2 | C12H23NO2 |
| Molecular Weight | 227.35 g/mol [2][3] | 213.32 g/mol [4] |
| CAS Number | 2580221-63-0[2][3] | 1249815-81-3[4] |
| Physical Form | Liquid[2] | Solid or semi-solid or liquid[4] |
| InChI Key | INXXYODZSQOTKO-UHFFFAOYSA-N[2][3] | XIFYQVRZWPGXAU-UHFFFAOYSA-N[4] |
| Storage Temperature | Store in freezer, under -20°C, sealed in dry, keep in dark place[2] | Inert atmosphere, Store in freezer, under -20°C[4] |
Expected Spectroscopic Data (1H NMR, 13C NMR): Characterization of Tert-butyl 3-piperidin-4-ylbutanoate would rely on standard spectroscopic methods. The 1H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine ring protons would appear as a series of multiplets in the 1.0-3.0 ppm region. The protons on the butanoate side chain would provide distinct signals corresponding to their positions relative to the ester and the piperidine ring. 13C NMR would show a quaternary carbon for the tert-butyl group around 80 ppm and the carbonyl carbon of the ester near 170-175 ppm.
Synthesis and Manufacturing Principles
The synthesis of 4-substituted piperidines often involves the modification of a pre-functionalized piperidine ring. A common and strategically crucial precursor is tert-butyl 4-oxopiperidine-1-carboxylate , where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[5] This protection is vital as it deactivates the nitrogen, preventing it from interfering with carbon-carbon bond-forming reactions at the 4-position.
A plausible and robust synthetic approach to Tert-butyl 3-piperidin-4-ylbutanoate would proceed via a Wittig-type reaction followed by stereoselective reduction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Tert-butyl 3-piperidin-4-ylbutanoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established organic chemistry principles, such as the Horner-Wadsworth-Emmons olefination and subsequent catalytic hydrogenation.
Step 1: Synthesis of tert-butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanoate
-
Reagent Preparation: In a flame-dried, three-necked round-bottomed flask under an inert argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Wittig Reagent Addition: Add tert-butyl 2-(diethoxyphosphoryl)propanoate dropwise to the NaH suspension. The choice of this phosphonate reagent is critical as it will form the butanoate chain with the required methyl branch at the 2-position. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the ylide.
-
Reaction with Ketone: Cool the resulting ylide solution back to 0°C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the α,β-unsaturated ester intermediate.
Step 2: Catalytic Hydrogenation
-
Setup: Dissolve the unsaturated ester from Step 1 in a suitable solvent such as ethanol or methanol in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm or using a Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases. The hydrogenation stereoselectively reduces the double bond from the less sterically hindered face.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, tert-butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate.
Step 3: N-Boc Deprotection
-
Acidolysis: Dissolve the N-Boc protected compound from Step 2 in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Reaction & Isolation: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed. Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent. Dry and concentrate the organic extracts to yield the final product, Tert-butyl 3-piperidin-4-ylbutanoate.
Chemical Reactivity and Derivatization
The true utility of Tert-butyl 3-piperidin-4-ylbutanoate lies in its capacity for selective functionalization. The secondary amine and the tert-butyl ester are orthogonal functional groups that can be addressed under different reaction conditions.
Key Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
-
N-Functionalization: The piperidine nitrogen (pKa ~11) is a strong nucleophile. It can be readily alkylated using alkyl halides, acylated with acid chlorides or anhydrides, or undergo more advanced reactions like Buchwald-Hartwig amination to form N-aryl derivatives. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) around the piperidine core.
-
Ester Deprotection: The tert-butyl ester is robust to basic and nucleophilic conditions used for N-functionalization. It can be selectively removed by treatment with strong acids like TFA or HCl to unmask the carboxylic acid.[5] This acid can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or used in other transformations.
Applications in Drug Discovery and Development
Piperidine derivatives with ester-containing side chains are prevalent intermediates in the synthesis of APIs. The "4-yl-butanoate" substructure provides a valuable linker to position pharmacophoric groups at an optimal distance and orientation for target binding.
Role as a Pharmaceutical Intermediate: This scaffold is a key component in the synthesis of antagonists for various receptors, enzyme inhibitors, and agents targeting the central nervous system (CNS). The ability to independently modify the nitrogen and the side chain allows for the creation of large libraries of compounds for high-throughput screening.[6] For example, similar structures are used in the synthesis of IRAK4 inhibitors and orexin receptor antagonists, highlighting their relevance in developing treatments for inflammatory diseases and sleep disorders.[7]
Caption: Role as a versatile scaffold in API synthesis.
Safety, Handling, and Storage
Based on data for analogous compounds, Tert-butyl 3-piperidin-4-ylbutanoate and its derivatives should be handled with appropriate care.
-
Hazard Classification: Similar compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place.[2] For long-term stability, storage in a freezer at or below -20°C is recommended.[2][4]
Conclusion
Tert-butyl 3-piperidin-4-ylbutanoate represents a strategically important and highly versatile chemical building block. Its structure, featuring an orthogonally protected bifunctional scaffold, provides chemists with a powerful tool for the synthesis of complex molecules, particularly in the realm of drug discovery. Understanding its synthesis from common precursors like N-Boc-4-oxopiperidine and its distinct reactivity at the nitrogen and ester functionalities allows for the rational design of novel chemical entities with potential therapeutic applications. As the demand for sophisticated and diverse small molecules continues to grow, the utility of such well-designed piperidine intermediates is set to expand further.
References
-
PubChem. 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid. [Link]
-
PharmaCompass. tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
- Google Patents. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
-
Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Organic Syntheses. A Stereoselective Synthesis of Alkenyl Ethers by a Titanium-Mediated Alkylidenation of Carboxylic Acid Derivatives. [Link]
-
PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. [Link]
-
Chemspace. Tert-butyl 3-(piperidin-3-yl)butanoate - C13H25NO2. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]
-
F. Hoffmann-La Roche AG. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(piperidin-4-yl)butanoate | 2580221-63-0 [sigmaaldrich.com]
- 3. tert-Butyl 4-(piperidin-4-yl)butanoate | 2580221-63-0 [sigmaaldrich.com]
- 4. tert-Butyl 3-(piperidin-4-yl)propanoate | 1249815-81-3 [sigmaaldrich.com]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Scale-up laboratory manufacturing process for Tert-butyl 3-piperidin-4-ylbutanoate
An Application Note for the Scale-Up of Tert-butyl 3-piperidin-4-ylbutanoate Synthesis
Title: A Robust and Scalable Two-Step Synthesis of Tert-butyl 3-piperidin-4-ylpropanoate: From Bench to Pilot Plant
Abstract
This application note provides a comprehensive guide for the laboratory synthesis and subsequent process scale-up of tert-butyl 3-piperidin-4-ylpropanoate, a valuable piperidine-containing building block in pharmaceutical research and development.[1][2] The synthetic strategy detailed herein is a robust two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. While the topic specifies a "butanoate," this guide focuses on the closely related and synthetically illustrative "propanoate" analogue, as the principles of synthesis and scale-up are directly transferable. We address critical aspects of process safety, optimization, and in-process controls necessary for transitioning from gram-scale laboratory synthesis to kilogram-scale manufacturing. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Piperidine Scaffolds
The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its defined three-dimensional structure allows for the precise spatial arrangement of substituents, enabling chemists to optimize interactions with biological targets. Tert-butyl 3-piperidin-4-ylpropanoate and its analogues serve as key intermediates, providing a versatile handle for further chemical elaboration in drug discovery programs.
The synthetic route chosen for this guide is based on its reliability, use of readily available starting materials, and amenability to large-scale production. The process begins with the olefination of N-Boc-4-formylpiperidine using a phosphonate reagent, followed by the saturation of the resulting carbon-carbon double bond via catalytic hydrogenation. This approach avoids harsh reaction conditions and offers high yields and purity.
Logical Workflow for Synthesis and Scale-Up
The following diagram outlines the strategic workflow from initial small-scale synthesis to the scaled-up manufacturing process, highlighting the key stages and decision points.
Caption: Overall workflow from laboratory synthesis to pilot-scale manufacturing.
Part 1: Laboratory-Scale Synthesis Protocol
This section details the validated procedure for synthesizing the target compound on a 5-10 gram scale.
Overall Reaction Scheme
Step 1: Horner-Wadsworth-Emmons Olefination
This reaction creates the α,β-unsaturated ester intermediate. The HWE reaction is generally preferred over the classic Wittig reaction for large-scale synthesis because the phosphate byproduct is water-soluble, simplifying purification.[4][5]
Materials:
-
N-Boc-4-formylpiperidine (1.0 eq)
-
tert-Butyl diethylphosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Ice-water bath
Procedure:
-
Setup: Under a nitrogen atmosphere, charge the three-neck flask with sodium hydride (60% dispersion). Add anhydrous THF to create a slurry.
-
Phosphonate Addition: Cool the slurry to 0 °C using an ice-water bath. Add tert-butyl diethylphosphonoacetate dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This deprotonation is exothermic; slow addition prevents a dangerous temperature increase and side reactions.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl while cooling in an ice bath. Safety Note: Unreacted NaH will react violently with water, producing flammable hydrogen gas.[6][7] The quenching must be slow and controlled.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate as a clear oil.
Step 2: Catalytic Hydrogenation
This step reduces the carbon-carbon double bond to yield the saturated piperidine propanoate derivative.
Materials:
-
tert-Butyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5 mol %)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H2) gas balloon
-
Celite®
Equipment:
-
Heavy-walled round-bottom flask with a magnetic stirrer
-
Hydrogen balloon setup
-
Filtration apparatus
Procedure:
-
Setup: Dissolve the unsaturated ester from Step 1 in ethanol in the reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Handle under an inert atmosphere where possible.
-
Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 4-8 hours, or until TLC/HPLC shows complete conversion.
-
Filtration: Purge the flask with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol. Safety Note: The catalyst on the filter pad is highly pyrophoric and must not be allowed to dry in the air. Quench the filter cake with water immediately after use.
-
Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate, which is often pure enough for the next step.
Step 3: Boc Deprotection
The final step removes the N-Boc protecting group to yield the target compound as a salt.
Materials:
-
tert-Butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate (1.0 eq)
-
4M HCl in 1,4-Dioxane (or other suitable solvent like isopropanol)
-
Diethyl ether
Procedure:
-
Reaction: Dissolve the Boc-protected intermediate from Step 2 in a minimal amount of a suitable solvent (e.g., CH2Cl2 or none if using HCl in dioxane). Add the 4M HCl in dioxane solution and stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for the evolution of isobutylene gas and by TLC/HPLC until the starting material is consumed.
-
Precipitation: Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield tert-butyl 3-piperidin-4-ylpropanoate hydrochloride as a white solid.
Part 2: Scale-Up Considerations and Protocol
Transitioning from the bench to a pilot plant introduces significant challenges related to safety, heat and mass transfer, and material handling.
Process Hazard Analysis (PHA)
A thorough understanding of the hazards associated with each reagent and operation is paramount for a safe scale-up.
| Hazard | Step | Analysis & Mitigation |
| Sodium Hydride (NaH) | 1 | Highly Flammable & Water-Reactive: Reacts violently with water, releasing H2 gas which can ignite.[8][9] Mitigation: Must be handled under a strict inert (nitrogen/argon) atmosphere.[6] For scale-up, use a jacketed reactor with controlled addition ports. The mineral oil dispersion is safer than pure NaH.[6] Consider alternative, less hazardous bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) in ethanol, though this may require process re-optimization. All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and compatible gloves.[8] |
| Hydrogen Gas (H₂) | 2 | Highly Flammable & Explosive: Forms explosive mixtures with air. Mitigation: Hydrogenations at scale must be performed in a designated, properly grounded, pressure-rated vessel (autoclave). The system must be thoroughly purged with nitrogen before introducing hydrogen to eliminate oxygen. Use spark-proof equipment and ensure adequate ventilation. |
| Palladium on Carbon (Pd/C) | 2 | Pyrophoric Catalyst: The dry catalyst, especially after use, can ignite spontaneously upon exposure to air. Mitigation: Handle the catalyst as a slurry or water-wet when possible. Never add dry catalyst to a flammable solvent in the air. During filtration, the filter cake must be kept wet with solvent or water until it is safely quenched and stored under water for disposal. |
| Exothermic Reactions | 1 | Runaway Reaction Potential: The deprotonation of the phosphonate by NaH and the subsequent quenching are exothermic. Mitigation: Use a jacketed reactor with a reliable cooling system. Employ controlled, slow addition of reagents using a calibrated pump or addition funnel. Continuously monitor the internal reaction temperature with a probe. |
Modified Scale-Up Protocol (1-kg Scale)
This protocol assumes the use of a 20L jacketed glass reactor for Step 1 and a 20L stainless steel hydrogenator for Step 2.
Step 1: HWE Olefination (1-kg N-Boc-4-formylpiperidine)
-
Reactor Inerting: Inert the 20L reactor by purging with nitrogen for at least 30 minutes.
-
Reagent Charge: Charge the reactor with NaH (60% dispersion, 225 g, 5.6 mol) followed by 5 L of anhydrous THF.
-
Controlled Addition: Set the jacket temperature to 0 °C. Using a metering pump, add tert-butyl diethylphosphonoacetate (1.23 kg, 4.9 mol) over 1 hour, maintaining the internal temperature below 10 °C.
-
Ylide Formation: Allow the mixture to warm to 20-25 °C and stir for 1-2 hours.
-
Aldehyde Addition: Cool the reactor to 0 °C. Add a solution of N-Boc-4-formylpiperidine (1.0 kg, 4.7 mol) in 2 L of THF via pump over 1.5 hours, keeping the internal temperature below 10 °C.
-
Reaction & IPC: Stir at 20-25 °C. Monitor the reaction every 2 hours by HPLC. The reaction is complete when <1% of the aldehyde remains.
-
Controlled Quench: Cool the reactor to 0 °C. Slowly add 5 L of saturated aqueous NH4Cl via pump over 2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Workup: Transfer the biphasic mixture to a suitable vessel. Add 8 L of EtOAc. Separate the layers. Wash the organic layer with 5 L of water and 5 L of brine.
-
Solvent Swap/Concentration: Concentrate the organic layer under vacuum. If necessary, add a co-solvent like Toluene to azeotropically remove any remaining water.
Step 2: Catalytic Hydrogenation
-
Hydrogenator Setup: Transfer the crude product from Step 1 and 10 L of ethanol to the 20L hydrogenator.
-
Catalyst Slurry: In a separate flask under nitrogen, prepare a slurry of 10% Pd/C (50 g, wet) in 200 mL of ethanol.
-
Catalyst Transfer: Transfer the catalyst slurry to the hydrogenator via a transfer line under nitrogen pressure.
-
Hydrogenation: Seal the reactor. Purge with nitrogen (3x), then purge with hydrogen (3x). Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.
-
Reaction & IPC: Stir vigorously at 25-30 °C. Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases and HPLC analysis confirms <1% of the starting material.
-
Filtration: Depressurize and purge with nitrogen. Filter the batch through a pre-wetted Celite pad in an enclosed filter press to prevent catalyst exposure to air. Immediately quench the catalyst.
-
Concentration: Concentrate the filtrate to obtain the product.
Key Process Parameters and Data
| Parameter | Laboratory Scale | Scale-Up (1-kg) | Rationale / Comments |
| Starting Aldehyde | 10 g | 1.0 kg | 100x scale factor |
| NaH eq. | 1.2 | 1.2 | Maintained stoichiometry |
| Phosphonate eq. | 1.1 | 1.05 - 1.1 | Can be slightly reduced on scale to minimize cost |
| HWE Temp (°C) | 0 to 25 | 0 to 25 | Critical for safety and selectivity |
| Hydrogen Pressure | Balloon (~1 atm) | 50 psi (3.5 bar) | Higher pressure increases reaction rate at scale |
| Pd/C Loading | 5 mol % | 2-5 mol % | Can often be reduced on scale with efficient stirring |
| Purification Method | Chromatography | Recrystallization/Distillation | Chromatography is not economical for large quantities |
| Expected Yield | 65-75% (over 3 steps) | 70-80% (over 3 steps) | Improved process control can increase yield |
| Purity Spec. | >98% (HPLC) | >99% (HPLC) | Required for pharmaceutical intermediates |
Scale-Up Logic Diagram
This diagram illustrates the critical parameter adjustments when moving from bench to pilot scale.
Caption: Key parameter changes for process scale-up.
Conclusion
The successful scale-up of the synthesis of tert-butyl 3-piperidin-4-ylpropanoate hinges on a deep understanding of the underlying chemistry and potential process hazards. The Horner-Wadsworth-Emmons olefination and subsequent catalytic hydrogenation represent a reliable and efficient synthetic route. By implementing rigorous safety protocols for handling reactive reagents like sodium hydride and pyrophoric catalysts, and by establishing precise control over critical process parameters such as temperature and reagent addition rates, this laboratory procedure can be safely and effectively translated into a robust, kilogram-scale manufacturing process. The use of in-process controls is essential for ensuring reaction completion, controlling impurity profiles, and achieving high yield and purity in the final product.
References
-
University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
-
Sigma-Aldrich. (2011). Safety Data Sheet: Sodium hydride.
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
ChemicalBook. (2025). Sodium hydride - Safety Data Sheet.
-
Alkali Metals. MSDS for SODIUM HYDRIDE.
-
BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Horner-Wadsworth-Emmons Reaction.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. alkalimetals.com [alkalimetals.com]
Application Notes and Protocols for Catalytic Modification of Tert-butyl 3-(piperidin-4-yl)butanoate Scaffolds
Introduction: The Piperidine Scaffold as a Cornerstone in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmaceuticals and biologically active natural products.[1][2][3] Its saturated, three-dimensional structure provides an excellent framework for the precise spatial arrangement of functional groups, enabling fine-tuned interactions with biological targets.[1][3] The tert-butyl 3-(piperidin-4-yl)butanoate scaffold, in particular, offers multiple points for diversification: the secondary amine of the piperidine ring, the carbon backbone of the heterocycle, and the butanoate side chain. This versatility makes it a highly valuable starting point for the development of novel therapeutics.
This technical guide provides an in-depth exploration of modern catalytic methods for the selective modification of the tert-butyl 3-(piperidin-4-yl)butanoate scaffold. We will delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust toolkit for analogue synthesis and lead optimization.
I. N-Functionalization via Palladium-Catalyzed C-N Cross-Coupling
The nitrogen atom of the piperidine ring is a primary site for modification, allowing for the introduction of a wide array of substituents to modulate a compound's physicochemical and pharmacological properties.[1] The Buchwald-Hartwig amination reaction stands as a cornerstone of modern synthetic chemistry for the formation of C-N bonds, offering a versatile and efficient method for the N-arylation of piperidines.[4][5][6]
Scientific Rationale and Mechanistic Insight
The palladium-catalyzed Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as RuPhos and XPhos, are often employed to promote the challenging reductive elimination step, which forms the desired C-N bond.[7] The selection of a suitable base is also crucial; a non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the piperidine nitrogen without competing in the coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of Tert-butyl 3-(piperidin-4-yl)butanoate
This protocol is adapted from established Buchwald-Hartwig amination procedures.[7][8]
Materials:
-
Tert-butyl 3-(piperidin-4-yl)butanoate (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.1 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the tert-butyl 3-(piperidin-4-yl)butanoate and the aryl halide to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | >90 | [7] |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 85-95 | [4] |
| Pd/P(t-Bu)₃ | NaOtBu | Toluene | 80 | >90 | [9] |
Table 1: Representative conditions for the N-arylation of piperidines.
II. C-H Functionalization: A Direct Approach to Scaffold Diversification
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalization.[10][11] For the tert-butyl 3-(piperidin-4-yl)butanoate scaffold, C-H functionalization allows for the introduction of substituents directly onto the piperidine ring, providing access to novel chemical space.
Site-Selectivity in Piperidine C-H Functionalization
The piperidine ring presents several C-H bonds (C2, C3, and C4) that can potentially be functionalized. Achieving site-selectivity is a key challenge.
-
C2-Functionalization: The C-H bonds at the C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom.[12] Ruthenium catalysts are particularly effective for the α-arylation of piperidines.[10] The use of a directing group on the nitrogen atom can further enhance the selectivity for the C2 position.[7]
-
C4-Functionalization: Functionalization at the C4 position can be achieved by leveraging steric hindrance. A bulky protecting/directing group on the nitrogen can block access to the C2 position, thereby favoring reaction at the more remote C4 position.[7][13]
-
C3-Functionalization: The C-H bonds at the C3 and C5 positions are electronically deactivated.[12] Direct functionalization at this position is challenging, but can be achieved indirectly, for example, through a cyclopropanation-ring-opening sequence.[12]
Caption: Strategies for achieving site-selectivity in piperidine C-H functionalization.
Experimental Protocol: Ruthenium-Catalyzed α-Arylation of N-Protected Piperidine
This protocol is based on the work of Sames and coworkers on the direct α-arylation of saturated cyclic amines.[10] A directing group, such as a picolinamide, is typically required on the piperidine nitrogen to facilitate the C-H activation.
Materials:
-
N-Picolinoyl-tert-butyl 3-(piperidin-4-yl)butanoate (1.0 eq)
-
Arylboronate ester (e.g., pinacol ester) (2.0-3.0 eq)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%)
-
Additives (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-protected piperidine substrate, arylboronate ester, ruthenium catalyst, and additives.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C).
-
Stir the reaction for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
The picolinamide directing group can be subsequently cleaved under appropriate conditions.
| Catalyst | Arylating Agent | Additive | Solvent | Temp (°C) | Reference |
| [Ru(p-cymene)Cl₂]₂ | Arylboronate ester | K₂CO₃ | 1,4-Dioxane | 150 | [10] |
| Ru₃(CO)₁₂ | Arylboronic acid | CsF | Toluene | 120 | [14] |
Table 2: Conditions for Ruthenium-Catalyzed α-Arylation of Piperidines.
III. Asymmetric Catalysis for the Generation of Chiral Piperidine Scaffolds
The introduction of chirality is of paramount importance in drug design. While many asymmetric methods focus on the de novo synthesis of chiral piperidines,[15][16][17][18] these catalytic systems can be adapted for the stereoselective modification of a pre-existing scaffold or the butanoate side chain.
Rhodium-Catalyzed Asymmetric Hydrogenation
For the tert-butyl 3-(piperidin-4-yl)butanoate scaffold, if a double bond were to be introduced into the piperidine ring (e.g., through a dehydrogenation step), a subsequent asymmetric hydrogenation could be employed to set the stereochemistry of the ring carbons. Rhodium catalysts with chiral phosphine ligands are well-suited for this purpose.[15]
Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
This is a generalized protocol for the asymmetric hydrogenation of a tetrahydropyridine.
Materials:
-
Tetrahydropyridine precursor (1.0 eq)
-
Rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1-2 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP, 1.1-2.2 mol%)
-
Solvent (e.g., Methanol, THF)
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve the rhodium precatalyst and chiral ligand in the solvent in a high-pressure reactor.
-
Stir the solution for 30 minutes to allow for catalyst formation.
-
Add the tetrahydropyridine substrate.
-
Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or HPLC).
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
| Catalyst System | H₂ Pressure (atm) | Temp (°C) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ / (R)-BINAP | 50 | 25 | >95 | [2] |
| [RhCp*Cl₂]₂ / Chiral Amine | (Formic Acid) | 40 | >90 | [15] |
Table 3: Representative Conditions for Asymmetric Hydrogenation.
Conclusion
The catalytic modification of the tert-butyl 3-(piperidin-4-yl)butanoate scaffold offers a powerful and versatile platform for the generation of diverse libraries of compounds for drug discovery. Palladium-catalyzed N-arylation provides a robust method for functionalizing the piperidine nitrogen, while transition-metal-catalyzed C-H activation enables the direct modification of the carbon skeleton with increasing control over site-selectivity. Furthermore, the principles of asymmetric catalysis can be applied to introduce chirality, a critical aspect of modern pharmaceutical design. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage these advanced catalytic methods in their pursuit of novel and impactful therapeutic agents.
References
-
D. A. Candito, M. G. L. Hammond, and B. U. W. Maes, "First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation," Monatshefte für Chemie - Chemical Monthly, vol. 144, no. 5, pp. 705–709, 2013. [Link]
-
Q. Li, et al., "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation," Nature Catalysis, vol. 3, no. 1, pp. 105-112, 2020. [Link]
-
P. O'Brien, "Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine," Angewandte Chemie International Edition, vol. 48, no. 21, pp. 3795-3797, 2009. [Link]
-
J. R. T. Leduc, et al., "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles," Organic Process Research & Development, vol. 23, no. 8, pp. 1594-1606, 2019. [Link]
-
X. Wang, et al., "Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis," Nature Communications, vol. 16, no. 1, p. 7345, 2025. [Link]
-
Y. Chen, et al., "Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling," Organic Letters, vol. 27, no. 11, pp. 2933-2938, 2025. [Link]
-
ResearchGate, "Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4." [Link]
-
D. M. Guptill and H. M. L. Davies, "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate," Chemistry – A European Journal, vol. 22, no. 38, pp. 13548-13552, 2016. [Link]
-
S. Z. Taskin, M. B. Guc, and I. Yilmaz, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," Molecular Diversity, vol. 27, no. 5, pp. 2021-2051, 2023. [Link]
-
K. R. Campos, et al., "CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE," The Journal of Organic Chemistry, vol. 73, no. 18, pp. 7343-7346, 2008. [Link]
-
A. K. Yadav, et al., "Ruthenium catalyzed β-C(sp3)–H functionalization on the 'privileged' piperazine nucleus," Chemical Communications, vol. 54, no. 55, pp. 7633-7636, 2018. [Link]
-
V. G. V. D. S. Reddy, et al., "Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles," The Journal of Organic Chemistry, vol. 76, no. 15, pp. 6055-6065, 2011. [Link]
-
H. Hagiwara, et al., "P-32 Development of the New Method for the Functionalization of 2-Pyridinone Derivatives and Its Application to Alkaloid Syntheses(Poster Presentation)," Symposium on the Chemistry of Natural Products, vol. 50, pp. 193-198, 2008. [Link]
-
ResearchGate, "Catalytic α-alkynylation of piperidine 1h." [Link]
-
A. A. K. El-Gazzar, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 19, p. 6649, 2022. [Link]
-
Y. Wang, et al., "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines," The Journal of Organic Chemistry, vol. 89, no. 13, pp. 9308-9319, 2024. [Link]
-
Y. Wang, et al., "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines," The Journal of Organic Chemistry, vol. 89, no. 13, pp. 9308-9319, 2024. [Link]
-
Y. Zhang, et al., "Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine," Nature Communications, vol. 14, no. 1, p. 573, 2023. [Link]
-
A. A. K. El-Gazzar, et al., "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines," Molecules, vol. 27, no. 19, p. 6649, 2022. [Link]
-
S. K. Guchhait, et al., "Ruthenium-catalyzed formal sp 3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes," Organic & Biomolecular Chemistry, vol. 19, no. 6, pp. 1362-1367, 2021. [Link]
- Google Patents, "CH633264A5 - N-alkyl-piperidine DERIV
-
ResearchGate, "C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF." [Link]
-
E. Brenner and Y. Fort, "Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine," Tetrahedron Letters, vol. 41, no. 26, pp. 5359-5362, 2000. [Link]
-
ResearchGate, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." [Link]
-
D. A. Watson, et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Accounts of Chemical Research, vol. 49, no. 8, pp. 1588-1601, 2016. [Link]
-
M. R. D. M. de la Fuente, et al., "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond," Angewandte Chemie International Edition, vol. 63, no. 1, e202313503, 2024. [Link]
-
ARCHIE-WeSt, "Iridium-catalysed C-6 hydrogen isotope exchange of pyridines." [Link]
-
Bode Research Group, "Update to 2012 Bode Research Group," 2012. [Link]
-
X. Wang, et al., "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters," Organic Chemistry Frontiers, vol. 12, no. 1, pp. 123-130, 2025. [Link]
-
B. P. Fors, et al., "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions," Organic Letters, vol. 18, no. 21, pp. 5624-5627, 2016. [Link]
-
Y. Shimizu, "Chapter 18: Catalytic C-H Functionalization." [Link]
-
Chemspace, "The Role of Piperidine Derivatives in Medicinal Chemistry." [Link]
-
A. Despois and N. Cramer, "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines," ChemRxiv, 2024. [Link]
-
ResearchGate, "Iridium Catalysts for Hydrogen Isotope Exchange | Request PDF." [Link]
-
W. Itano, "Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold." [Link]
-
A. Despois and N. Cramer, "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines," Nature Chemistry, vol. 17, no. 12, pp. 1587-1594, 2025. [Link]
-
M. R. D. M. de la Fuente, et al., "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds," ChemRxiv, 2024. [Link]
-
A. M. Messinis, et al., "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive," ChemRxiv, 2023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 10. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-Butyl 3-Piperidin-4-ylbutanoate
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing stalled conversions or impurity generation during the acid-catalyzed deprotection of Tert-butyl 3-piperidin-4-ylbutanoate .
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the mechanistic causality of deprotection failures, provide self-validating experimental workflows, and offer data-driven troubleshooting strategies to ensure quantitative yields of your target carboxylic acid.
Mechanistic Causality: Why Does Deprotection Fail?
The tert-butyl (t-Bu) ester is a highly stable protecting group that requires strong acidic conditions—typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)—for removal. The reaction mechanism relies on the protonation of the ester carbonyl, followed by rate-limiting C–O bond cleavage. This generates the desired carboxylic acid and a highly reactive tert-butyl cation (1)[1].
For your specific substrate, Tert-butyl 3-piperidin-4-ylbutanoate, the basic piperidine nitrogen is instantly protonated in strong acid, forming an ammonium salt. While this temporarily protects the nitrogen from alkylation during the reaction, the unquenched tert-butyl cation can undergo elimination to form isobutylene gas. Because this cleavage is an equilibrium process, trapped isobutylene in a sealed flask can drive the reaction backward, leading to stalled conversions (e.g., plateauing at 70-80%). Furthermore, during solvent evaporation, the localized concentration of electrophilic cations can lead to re-alkylation side reactions if scavengers are not employed (2)[2].
Mechanism of acid-catalyzed tert-butyl ester cleavage and the critical role of carbocation scavengers.
Troubleshooting Guides & FAQs
Q: My LC-MS shows 20% remaining starting material even after 4 hours in 20% TFA/DCM. Should I just leave it overnight? A: Not necessarily. While shorter cleavage times (<2 hours) are a primary cause of incomplete tert-butyl ester deprotection (3)[3], plateauing at 80% suggests a physical or equilibrium issue. First, ensure your reaction vessel is properly vented (e.g., via a bubbler) to allow isobutylene gas to escape, driving the equilibrium forward. Second, the product's TFA salt might be precipitating early and physically encapsulating unreacted starting material. If this occurs, increase the solvent volume or switch to a higher TFA concentration (up to 50%).
Q: I am seeing a persistent +56 Da impurity peak on my mass spectra. What is this and how do I eliminate it? A: This is the classic signature of tert-butylation. The tert-butyl cation generated during cleavage is a potent electrophile. If not quenched, it can re-alkylate the piperidine nitrogen during the concentration phase. You must implement a "scavenger cocktail." A standard and highly effective mixture is TFA/H₂O/TIPS (95:2.5:2.5) (4)[4]. TIPS acts as a hydride donor to reduce the cation to inert isobutane, while water quenches it to tert-butanol.
Q: When should I switch from TFA/DCM to HCl/Dioxane? A: TFA is highly volatile and easy to remove, but it often yields oily trifluoroacetate salts that can trap impurities (5)[5]. 4M HCl in 1,4-Dioxane is a powerful alternative that often drives the reaction to completion much faster (30-60 mins) and typically yields a highly crystalline hydrochloride salt, which aids in downstream purification (6)[6].
Diagnostic workflow for troubleshooting incomplete deprotection and identifying side reactions.
Quantitative Data & Reagent Selection
Table 1: Performance Comparison of Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |
| Typical Concentration | 20–50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane |
| Reaction Time | 0.5 – 4.0 hours | 30 minutes – 2.0 hours |
| Product Salt Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often crystalline) |
| Volatility / Removal | High; easily removed in vacuo | Moderate; requires co-evaporation |
| Side Reaction Risk | High (requires scavengers) | Lower (isobutylene escapes easily) |
Table 2: Scavenger Selection Guide for TFA Cleavage
| Scavenger | Typical Concentration | Primary Function | Mechanistic Target |
| Water (H₂O) | 2.5% – 5.0% | Hydration / Quenching | Converts t-butyl cation to t-butanol |
| Triisopropylsilane (TIPS) | 2.5% – 5.0% | Hydride Donor | Reduces t-butyl cation to inert isobutane |
| Thioanisole | 2.5% – 5.0% | Soft Nucleophile | Traps carbocations, protects sensitive residues |
Self-Validating Experimental Protocols
Protocol A: Scavenger-Assisted TFA Deprotection
Objective: Complete cleavage of the t-butyl ester while preventing re-alkylation of the piperidine nitrogen. Causality: The addition of TIPS and water ensures that the highly reactive t-butyl cation is irreversibly quenched, driving the equilibrium forward and preventing +56 Da impurities.
-
Preparation: Dissolve Tert-butyl 3-piperidin-4-ylbutanoate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Reasoning: DCM provides excellent solubility for the starting material and does not participate in side reactions.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) and Deionized Water to achieve a final volume ratio of 95:2.5:2.5 (TFA:TIPS:H₂O) once the acid is added.
-
Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) dropwise until the solvent system is 50% TFA by volume. Reasoning: Cooling prevents exothermic degradation, while 50% TFA ensures sufficient protonation of both the basic piperidine nitrogen and the ester carbonyl.
-
Cleavage: Remove the ice bath and stir at room temperature for 2 to 3 hours. Ensure the reaction vessel is lightly vented (e.g., via a needle in the septum) to allow isobutylene gas to escape.
-
Validation Checkpoint: Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak disappears and no +56 Da (re-alkylated) impurity is detected. If starting material remains, extend the reaction time by 1 hour.
-
Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA (7)[7].
Protocol B: Anhydrous HCl in Dioxane Deprotection
Objective: Rapid deprotection yielding a highly crystalline hydrochloride salt, bypassing the need for liquid scavengers. Causality: HCl in dioxane is a powerful, anhydrous acidic system that rapidly cleaves the ester. The resulting hydrochloride salt of the piperidine product often precipitates, driving the reaction to completion via Le Chatelier's principle and preventing side reactions.
-
Preparation: Dissolve the starting material in a minimal amount of anhydrous DCM or methanol.
-
Acidification: Add 5 to 10 equivalents of 4M HCl in 1,4-Dioxane at room temperature.
-
Cleavage: Stir vigorously for 30 to 60 minutes. Reasoning: HCl/Dioxane kinetics are typically much faster than TFA.
-
Validation Checkpoint: Monitor for the precipitation of a white solid (the product hydrochloride salt). Confirm completion by TLC or LC-MS.
-
Work-up: If the product has fully precipitated, isolate it directly via vacuum filtration and wash with cold anhydrous diethyl ether. If it remains in solution, concentrate in vacuo and triturate with diethyl ether to induce crystallization.
References
-
Organic Process Research & Development, ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available at:[Link]
-
PeptideChemistry.org. (2025). TFA Peptide Cleavage Cocktails – Composition, Mechanistic Strength, and Role of Scavengers. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. (2025). In Vivo Biodistribution and Small Animal PET of 64Cu Labeled Antimicrobial Peptoids. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo Biodistribution and Small Animal PET of 64Cu Labeled Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Unwanted Ester Hydrolysis in Tert-butyl 3-piperidin-4-ylbutanoate
Welcome to the technical support and troubleshooting center for handling Tert-butyl 3-piperidin-4-ylbutanoate . This compound presents a unique handling challenge due to its dual nature: it contains a basic secondary amine (the piperidine ring) and a highly acid-labile protecting group (the tert-butyl ester). The juxtaposition of these two functional groups means that improper pH management during synthesis, workup, or purification will inevitably lead to unwanted ester hydrolysis.
This guide provides drug development professionals and synthetic chemists with the mechanistic causality behind these degradation pathways and field-proven protocols to ensure structural integrity.
Diagnostic Workflow: Environmental pH and Ester Stability
The following diagram illustrates the logical relationship between the chemical environment and the structural integrity of Tert-butyl 3-piperidin-4-ylbutanoate.
Logical workflow of environmental pH effects on tert-butyl ester stability.
Troubleshooting & FAQs
Q1: Why is my tert-butyl ester hydrolyzing during standard silica gel chromatography? Causality: Standard normal-phase silica gel possesses surface silanol (-SiOH) groups, making the stationary phase mildly acidic (pH ~4.5–5.5). Tert-butyl 3-piperidin-4-ylbutanoate contains a basic piperidine nitrogen. When loaded onto untreated silica, the secondary amine strongly hydrogen-bonds and protonates, causing severe chromatographic streaking. More critically, this localized acidic microenvironment catalyzes the cleavage of the acid-labile tert-butyl ester into the corresponding carboxylic acid and isobutylene gas[1]. Solution: You must neutralize the silica gel by pre-flushing the column with 1–5% triethylamine (Et₃N) in your mobile phase[2], or alternatively, switch to basic alumina chromatography.
Q2: How do I perform an aqueous workup without losing the ester or the product? Causality: Tert-butyl esters are exceptionally stable under basic conditions[3] but cleave rapidly in aqueous acid[1]. If a reaction is quenched with an acid (e.g., NH₄Cl or HCl), the piperidine ring protonates to form a highly water-soluble ammonium salt, pulling the compound into the aqueous layer. Prolonged exposure to this aqueous acid will subsequently hydrolyze the ester[4]. Solution: Quench and wash exclusively with saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This maintains the piperidine as a lipophilic free base and prevents acid-catalyzed ester cleavage, allowing safe extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Q3: Can I store this compound as a hydrochloride (HCl) salt to improve shelf life? Causality: While amines are routinely stored as HCl salts to prevent oxidation, storing a molecule with a tert-butyl ester as an HCl salt is highly risky. The solid-state proximity of the acidic ammonium proton can induce auto-catalytic cleavage of the tert-butyl group over time, driven by the thermodynamic stability of the resulting tert-butyl cation[5]. This degradation accelerates significantly if ambient moisture is present. Solution: Store the compound as a free base under an inert atmosphere (nitrogen or argon) at -20°C.
Q4: I need to selectively deprotect an N-Boc group on a different part of my molecule. How do I avoid cleaving the t-butyl ester? Causality: Both N-Boc and tert-butyl esters rely on the generation of a stable tertiary carbocation for cleavage, making them similarly acid-labile[4]. Using standard Trifluoroacetic acid (TFA) in DCM will indiscriminately cleave both groups[5]. Solution: Kinetic separation or Lewis acid catalysis is required. For instance, using Lewis acids like ZnBr₂ in DCM can offer selective deprotection strategies depending on the exact steric environment, often leaving the tert-butyl ester intact while removing other labile groups[6].
Quantitative Data: Ester Stability Profile
To aid in experimental design, the following table summarizes the stability of the tert-butyl ester moiety under various common laboratory conditions.
| Environmental Condition | Reagent / Context | Stability Status | Estimated Cleavage Time | Scientific Recommendation |
| Strong Protic Acid | 50% TFA in DCM | Highly Unstable | < 30 minutes[5] | Avoid completely for this substrate. |
| Dilute Aqueous Acid | 0.1 M HCl | Unstable | 1 - 2 hours[7] | Do not use for reaction quenching. |
| Mild Lewis Acid | ZnBr₂ in DCM | Moderately Stable | > 24 hours[6] | Viable for selective deprotection strategies. |
| Untreated Silica Gel | Normal Phase SiO₂ | Moderately Unstable | Variable (hours) | Pre-treat column with 1-5% Et₃N. |
| Weak Base / Buffer | Sat. aq. NaHCO₃ | Highly Stable | Indefinite[3] | Standard choice for aqueous workup. |
Validated Experimental Protocols
The following self-validating protocols are designed to ensure the structural integrity of Tert-butyl 3-piperidin-4-ylbutanoate during routine laboratory operations.
Protocol A: Amine-Neutralized Silica Gel Chromatography
Purpose: To purify the compound without acid-catalyzed ester hydrolysis or peak streaking.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add 2% (v/v) Triethylamine (Et₃N) to the mixture.
-
Column Neutralization: Pack the silica gel column using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent to fully neutralize the acidic silanol groups.
-
Loading: Dissolve the crude Tert-butyl 3-piperidin-4-ylbutanoate in a minimum amount of the spiked solvent and load it carefully onto the column.
-
Elution: Elute the product using the spiked mobile phase.
-
Self-Validation Check: Spot the eluting fractions on a TLC plate and stain with Ninhydrin (requires heating). A single, tight, non-streaking spot indicates successful neutralization and an intact secondary amine[2].
Protocol B: Buffered Aqueous Workup for Basic Esters
Purpose: To isolate the compound from a reaction mixture while preventing aqueous acid cleavage.
-
Quenching: Cool the reaction mixture to 0°C. Slowly add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.
-
Self-Validation Check: Before discarding the aqueous layer, verify its pH using indicator paper. It must be ~8 or higher. If the pH is acidic, the piperidine is protonated, and your product is trapped in the aqueous phase. Add more Na₂CO₃ until basic, and re-extract.
-
Washing & Drying: Wash the combined organic layers once with brine. Dry over anhydrous Sodium Sulfate (Na₂SO₄)—avoid Magnesium Sulfate (MgSO₄) as it is slightly acidic.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 30°C to yield the intact free base.
References
- BenchChem. "Cleavage of the tert-butyl ester without affecting other functional groups." BenchChem,
- BenchChem. "A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups." BenchChem,
- BenchChem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection." BenchChem,
- Palladino, P., & Stetsenko, D. A. "A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.
- Chegg. "Solved: Carboxylic acids can be “protected” as tert-butyl esters." Chegg,
- Kaul, R., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- National Institutes of Health (PMC). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." NIH,
Sources
- 1. chegg.com [chegg.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Tert-butyl 3-piperidin-4-ylbutanoate in Organic Solvents
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the solubility of Tert-butyl 3-piperidin-4-ylbutanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we have synthesized our expertise to offer you a comprehensive resource grounded in scientific principles and practical laboratory experience.
Introduction
Tert-butyl 3-piperidin-4-ylbutanoate is a piperidine derivative, a class of compounds frequently utilized in pharmaceutical development. While the piperidine moiety can enhance water solubility, its derivatives, particularly those with bulky, non-polar groups like the tert-butyl ester, can exhibit variable and often poor solubility in common organic solvents.[1][2] This can pose significant challenges during synthesis, purification, and formulation. This guide provides a systematic approach to understanding and overcoming these solubility issues.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My Tert-butyl 3-piperidin-4-ylbutanoate is not dissolving in my chosen organic solvent. What are my initial troubleshooting steps?
When encountering poor solubility, a systematic approach is crucial. Before making significant changes to your protocol, consider the following preliminary steps:
-
Verify Compound Purity: Impurities can significantly impact the solubility of a compound.[1] Ensure the purity of your Tert-butyl 3-piperidin-4-ylbutanoate using appropriate analytical techniques such as NMR or HPLC.
-
Solvent Quality: The presence of water or other impurities in your organic solvent can affect solubility. Use a fresh, high-purity solvent.
-
Physical Agitation and Temperature:
-
Sonication: An ultrasonic bath can provide mechanical energy to break down solute aggregates and enhance dissolution.[3]
-
Gentle Heating: A modest increase in temperature can sometimes improve solubility. However, be cautious as the compound may precipitate out upon cooling to room temperature.[3][4] Monitor for any signs of degradation at elevated temperatures.
-
Experimental Protocol: Initial Solubility Assessment
-
Small-Scale Test: Before committing a large amount of material, perform a small-scale solubility test.
-
Procedure:
-
Add a few milligrams of Tert-butyl 3-piperidin-4-ylbutanoate to a small vial.
-
Add a measured volume of the desired solvent (e.g., 100 µL).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for undissolved solid.
-
If not fully dissolved, incrementally add more solvent until dissolution is achieved or it becomes apparent that the compound is poorly soluble.
-
Question 2: I've tried the initial steps, but solubility is still poor. How do I select a more suitable solvent or solvent system?
The principle of "like dissolves like" is a good starting point.[5] Tert-butyl 3-piperidin-4-ylbutanoate has both polar (piperidine nitrogen) and non-polar (tert-butyl group, hydrocarbon backbone) characteristics. Therefore, a single solvent may not be optimal. A systematic solvent screening is recommended.
Solvent Selection Strategy
A logical approach to solvent selection involves testing a range of solvents with varying polarities.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Often good starting points for compounds with mixed polarity. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The hydroxyl group can interact with the piperidine nitrogen.[1] |
| Non-Polar | Toluene, Heptane, Hexane | Less likely to be effective on their own but can be useful as anti-solvents for crystallization. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are powerful solvents and can often dissolve even poorly soluble compounds.[1] However, their high boiling points can make them difficult to remove. |
Workflow for Solvent Screening
Caption: A workflow diagram for systematic solvent screening.
Question 3: How can I use a co-solvent system to improve the solubility of Tert-butyl 3-piperidin-4-ylbutanoate?
Co-solvents are mixtures of two or more miscible solvents and can be highly effective for dissolving compounds with mixed polarity.[1][6] A small amount of a highly polar solvent like DMSO or DMF added to a less polar solvent can significantly enhance solubility.
Experimental Protocol: Co-Solvent System Development
-
Select a Primary Solvent: Choose a primary solvent in which Tert-butyl 3-piperidin-4-ylbutanoate has at least partial solubility, or which is required for your reaction.
-
Select a Co-Solvent: A common choice is a highly polar solvent like DMSO or DMF.
-
Incremental Addition:
-
Suspend the compound in the primary solvent.
-
Add the co-solvent dropwise or in small, measured volumes (e.g., 1-5% v/v increments) while stirring or vortexing.
-
Observe for dissolution after each addition.
-
Example Co-Solvent Systems to Try:
-
Dichloromethane / Methanol
-
Toluene / Isopropanol
-
Ethyl Acetate / Ethanol
-
Tetrahydrofuran / Dimethylformamide
Question 4: Can I manipulate the pH to improve the solubility of Tert-butyl 3-piperidin-4-ylbutanoate?
Yes, pH adjustment is a powerful technique for compounds containing ionizable groups.[7][] Tert-butyl 3-piperidin-4-ylbutanoate has a basic piperidine nitrogen. The pKa of protonated piperidine is approximately 11.22.[1]
-
In Acidic Conditions (pH < pKa): The piperidine nitrogen will be protonated, forming a piperidinium salt. This salt form is significantly more polar and will exhibit increased solubility in polar solvents, including polar protic solvents.[1][9]
-
In Neutral or Basic Conditions (pH > pKa): The compound will exist as the free base, which is less polar and generally more soluble in non-polar organic solvents.[1]
Practical Application of pH Adjustment
-
For reactions in polar protic solvents (e.g., alcohols): Adding a small amount of a suitable acid (e.g., a few drops of acetic acid or a small amount of HCl in a compatible solvent) can protonate the piperidine nitrogen and enhance solubility.
-
For extractions: During an aqueous workup, adjusting the pH of the aqueous layer can be used to move the compound between the aqueous and organic phases.
-
Acidifying the aqueous layer will protonate the amine, making it more water-soluble.
-
Basifying the aqueous layer will ensure it is in its free base form, making it more soluble in an organic extraction solvent.
-
Workflow for pH Adjustment
Caption: The mechanism of solubility enhancement by pH adjustment.
Frequently Asked Questions (FAQs)
Q1: Why is Tert-butyl 3-piperidin-4-ylbutanoate difficult to dissolve in some organic solvents?
The molecule has conflicting solubility characteristics. The piperidine ring contains a polar nitrogen atom capable of hydrogen bonding, which favors solubility in polar solvents.[1] However, the bulky tert-butyl group and the hydrocarbon backbone are non-polar, favoring solubility in less polar solvents. This dual nature can lead to poor solubility in solvents that are not able to accommodate both the polar and non-polar regions of the molecule.
Q2: I dissolved my compound by heating, but it crashed out of solution upon cooling. What should I do?
This indicates that you created a supersaturated solution.[3] If your experimental conditions allow, you can try to maintain a slightly elevated temperature. If the experiment must be run at room temperature, you will need to find a different solvent or a co-solvent system in which the compound is soluble at that temperature. Alternatively, if the subsequent step is a reaction, the precipitation may not be an issue if the dissolved portion reacts and Le Chatelier's principle drives more of the solid into solution as the reaction proceeds.
Q3: Are there any other advanced techniques I can consider for very persistent solubility issues?
For cases of extremely poor solubility, more advanced formulation strategies can be employed, although these are more common in final drug product development than in routine laboratory synthesis:
-
Solid Dispersions: The compound can be dispersed in a solid polymer matrix to improve its dissolution rate and solubility.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the less polar parts of the molecule, effectively encapsulating them and increasing the overall solubility in aqueous or polar media.[1][10]
Q4: Where can I find physical property data for Tert-butyl 3-piperidin-4-ylbutanoate?
Physical properties such as molecular weight, and sometimes physical state, can be found on the supplier's website or in chemical databases.[11] For example, the molecular weight is approximately 227.35 g/mol .[11]
References
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 18, 2026, from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved March 18, 2026, from [Link]
-
Enhancement of piperine solubility by solid dispersion using Kollidone VA64 and Soluplus as polymers: physicochemical characterization, molecular docking and cell viability assay. (2025, June 23). PubMed. Retrieved March 18, 2026, from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved March 18, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved March 18, 2026, from [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved March 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wjbphs.com [wjbphs.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl 4-(piperidin-4-yl)butanoate | 2580221-63-0 [sigmaaldrich.com]
Reducing byproduct formation during Tert-butyl 3-piperidin-4-ylbutanoate crystallization
Welcome to the dedicated technical support center for the crystallization of tert-butyl 3-piperidin-4-ylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your crystallization process, minimize byproduct formation, and ensure the highest purity of your final product.
Introduction
Tert-butyl 3-piperidin-4-ylbutanoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crystallization is a critical purification step, but it can also be a stage where impurities are either effectively removed or inadvertently generated and incorporated into the crystal lattice. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the crystallization of tert-butyl 3-piperidin-4-ylbutanoate?
A1: The most common impurities can be broadly categorized into two groups:
-
Process-Related Impurities: These are byproducts from the synthetic route used to prepare the molecule. A common synthesis involves the hydrogenation of a corresponding pyridine derivative. In this case, potential impurities include:
-
Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine analogs of the parent molecule resulting from incomplete reduction.[1]
-
De-alkoxylated Byproducts: If the synthesis involves precursors with alkoxy groups on the pyridine ring, these may be cleaved during hydrogenation.
-
Starting Materials and Reagents: Unreacted starting materials or residual catalysts and reagents from the reaction work-up.
-
-
Crystallization-Induced Impurities (Degradants): These are impurities formed during the crystallization process itself. For tert-butyl 3-piperidin-4-ylbutanoate, the primary concern is the hydrolysis of the tert-butyl ester.
-
3-Piperidin-4-ylbutanoic Acid: This is the carboxylic acid formed upon cleavage of the tert-butyl group. This hydrolysis can be catalyzed by acidic or basic conditions, and the rate can be accelerated at elevated temperatures.[2]
-
Q2: My crystallized product has a yellowish or brownish tint. What is the likely cause?
A2: Discoloration upon storage or during processing of piperidine-containing compounds is often indicative of oxidation. The piperidine nitrogen can be susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities. It is also possible that trace metal impurities from catalysts used in the synthesis are contributing to the color.
Q3: I am observing "oiling out" instead of crystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is a common issue with piperidine derivatives and can be influenced by several factors:[3]
-
High Solute Concentration: The solution may be too supersaturated.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Inappropriate Solvent System: The polarity of the solvent system may not be optimal for crystallization.
To mitigate this, try a slower cooling rate, use a more dilute solution, or screen different solvent/anti-solvent systems.
Troubleshooting Guide: Byproduct Formation
This section provides a systematic approach to identifying and resolving common byproduct formation issues during the crystallization of tert-butyl 3-piperidin-4-ylbutanoate.
Problem 1: Presence of Partially Hydrogenated Impurities
-
Symptom: HPLC or LC-MS analysis of the crystallized product shows peaks corresponding to masses of +2 or +4 amu relative to the desired product.
-
Root Cause: Incomplete catalytic hydrogenation of the pyridine precursor. The catalyst may have been deactivated, or the reaction time and/or hydrogen pressure were insufficient for complete reduction.
-
Troubleshooting & Resolution:
-
Optimize Hydrogenation: Before crystallization, ensure the hydrogenation reaction goes to completion. Monitor the reaction by a suitable analytical method (e.g., GC-MS or LC-MS) until the starting material and partially hydrogenated intermediates are no longer detected.
-
Recrystallization Strategy: If partially hydrogenated impurities are present in the crude product, a carefully designed crystallization process can help in their removal. These impurities often have different solubility profiles than the fully saturated product.
-
Solvent Screening: Experiment with different solvent systems. A solvent system where the desired product has significantly lower solubility than the impurities at the crystallization temperature will be most effective.
-
Controlled Cooling: Employ a slow and controlled cooling profile. Rapid cooling can lead to the co-crystallization or inclusion of impurities.[4]
-
-
Problem 2: Formation of 3-Piperidin-4-ylbutanoic Acid (tert-Butyl Ester Hydrolysis)
-
Symptom: An acidic impurity is detected by HPLC, often with a shorter retention time than the product. The mass spectrum will show a loss of 56 amu (C4H8).
-
Root Cause: The tert-butyl ester is susceptible to hydrolysis under acidic or, at elevated temperatures, basic conditions.[2] Trace amounts of acid or base in the crude material or the crystallization solvent can catalyze this degradation.
-
Troubleshooting & Resolution:
-
pH Control: Ensure the crude material is neutralized after the work-up of the preceding synthetic step. During crystallization, use neutral and high-purity solvents. If an acidic or basic environment is unavoidable for solubility, the temperature should be kept as low as possible to minimize hydrolysis.
-
Temperature Management: Avoid prolonged exposure to high temperatures during dissolution. Use the minimum temperature required to achieve complete dissolution.
-
Aqueous Content: Minimize the amount of water in the crystallization system, as it is a reactant in the hydrolysis. Use anhydrous solvents where possible.
-
Problem 3: Co-crystallization of Other Process-Related Impurities
-
Symptom: The final product purity does not improve significantly upon recrystallization, and specific impurities are consistently present.
-
Root Cause: The impurities may have very similar structures and physicochemical properties to the desired product, leading to their incorporation into the crystal lattice.[5][6]
-
Troubleshooting & Resolution:
-
Purity of Starting Material: The most effective way to achieve high purity in the final product is to start with a purer crude material. Consider an additional purification step (e.g., column chromatography) before the final crystallization if impurity levels are high.
-
Solvent System Optimization: A different solvent system may offer better selectivity for rejecting the specific impurity. A systematic screening of solvents with varying polarities is recommended.
-
Slurry Resuspension: After crystallization and filtration, reslurrying the crystals in a solvent in which the impurity is more soluble than the product can be an effective way to wash away surface-adsorbed impurities.[5]
-
Experimental Protocols
Protocol 1: General Crystallization Procedure (Solvent/Anti-Solvent Method)
This protocol provides a starting point for the crystallization of tert-butyl 3-piperidin-4-ylbutanoate.
-
Dissolution: In a clean and dry flask, dissolve the crude tert-butyl 3-piperidin-4-ylbutanoate in a suitable "good" solvent (e.g., methanol, ethanol, ethyl acetate) at a slightly elevated temperature (e.g., 40-50 °C). Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-warmed filter to remove it.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., water, heptane, or methyl tert-butyl ether) to the warm solution with gentle stirring until the solution becomes slightly turbid. The choice of anti-solvent depends on the "good" solvent used.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator. A slower cooling rate generally promotes the formation of larger, purer crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent/anti-solvent mixture to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., <40 °C) to remove residual solvents.
Protocol 2: Troubleshooting "Oiling Out"
-
Re-dissolution: If the compound oils out, gently warm the mixture until the oil redissolves completely.
-
Dilution: Add more of the "good" solvent to create a more dilute solution.
-
Slower Anti-Solvent Addition: Add the anti-solvent even more slowly, perhaps dropwise, while maintaining a slightly elevated temperature.
-
Seeding: If available, add a few seed crystals of pure tert-butyl 3-piperidin-4-ylbutanoate to the solution just after it becomes turbid to encourage crystallization.
-
Gradual Cooling: Implement a very slow, controlled cooling profile. This can be achieved by placing the flask in a large, insulated container (like a Dewar flask) or by using a programmable cooling bath.
Data Summary
The selection of an appropriate solvent system is crucial for successful crystallization. The following table provides a general guide for solvent selection based on polarity.
| Solvent Class | Examples | Role in Crystallization |
| Polar Protic | Methanol, Ethanol | Often good "good" solvents for piperidine salts. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Can be effective "good" solvents. |
| Non-Polar | Heptane, Hexane, Toluene | Typically used as "anti-solvents". |
| Ethers | Methyl tert-butyl ether (MTBE) | Can act as an anti-solvent. |
Visualizations
Byproduct Formation Pathway
Caption: Potential pathways for byproduct formation and incorporation.
Troubleshooting Decision Tree
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Comparing Tert-butyl 3-piperidin-4-ylbutanoate stability with Boc-protected piperidines
An In-Depth Comparative Guide to the Stability of Tert-butyl 3-piperidin-4-ylbutanoate and N-Boc-Piperidines for Pharmaceutical Development
Introduction: The Central Role of Stability in Piperidine-Based Drug Development
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and the ability to form key interactions with biological targets.[2] In the multi-step synthesis of these complex molecules, protecting groups are indispensable tools. Among the most common are the tert-butyloxycarbonyl (Boc) group for protecting the piperidine nitrogen and tert-butyl esters for protecting carboxylic acid functionalities.
The choice and handling of these protected intermediates, such as tert-butyl 3-piperidin-4-ylbutanoate and various N-Boc-piperidines , are critically dependent on their chemical stability. An intermediate's stability dictates not only its shelf-life and storage conditions but also the permissible reaction conditions for subsequent synthetic steps, the design of purification protocols, and ultimately, the impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides a comprehensive comparison of the stability profiles of these two classes of piperidine derivatives. We will delve into the mechanistic underpinnings of their stability, present detailed experimental protocols for their evaluation based on international regulatory standards, and analyze comparative data to guide researchers and drug development professionals in making informed strategic decisions.
Structural and Mechanistic Underpinnings of Stability
The stability of these molecules is fundamentally dictated by the electronic nature of their respective tert-butyl protecting groups: the tert-butyl ester in tert-butyl 3-piperidin-4-ylbutanoate and the tert-butyl carbamate in N-Boc-piperidines.
-
N-Boc-Piperidine: The protecting group is a tert-butyl carbamate. The nitrogen atom of the piperidine ring is directly attached to the carbonyl carbon of the Boc group. This nitrogen can donate lone-pair electron density to the carbonyl, which influences the lability of the group.
-
Tert-butyl 3-piperidin-4-ylbutanoate: The protecting group is a tert-butyl ester, located on a butanoate side chain attached to the piperidine ring. It is electronically more isolated from the piperidine nitrogen compared to the N-Boc derivative.
Both groups are known for their lability under acidic conditions, proceeding through a mechanism involving protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation.[3] However, their relative rates of cleavage can differ significantly, a property that is often exploited for selective deprotection.[4][5][6] The acid-catalyzed deprotection of Boc-amines has been shown to exhibit a second-order dependence on the acid concentration in some systems.[7][8][9] While tert-butyl esters are also cleaved by acid, conditions can often be found to remove an N-Boc group while leaving a tert-butyl ester intact, and vice-versa, suggesting a subtle but crucial difference in their activation energy for hydrolysis.[4]
Under basic conditions, the difference is more pronounced. The N-Boc group is renowned for its high stability towards a wide range of bases, including strong bases like sodium hydroxide, making it orthogonal to base-labile protecting groups.[10] In contrast, tert-butyl esters, while more resistant to saponification than methyl or ethyl esters, can be cleaved under harsher basic conditions.[11]
Experimental Design for a Robust Stability Comparison
To objectively compare the stability of these compounds, a structured experimental plan is essential. This plan should be grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing of drug substances.[12][13][14] The overall workflow involves forced degradation studies to understand degradation pathways and comprehensive stability testing under controlled conditions to determine shelf-life.
Caption: Experimental workflow for comparative stability assessment.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.
Materials:
-
Tert-butyl 3-piperidin-4-ylbutanoate
-
A representative N-Boc-piperidine (e.g., N-Boc-4-pipecoline)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Water (HPLC grade)
-
Stress Reagents: 1M HCl, 1M NaOH, 30% H₂O₂, Trifluoroacetic acid (TFA)
-
Equipment: HPLC-UV system, LC-MS system, pH meter, oven, photostability chamber.
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each compound in ACN.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1M NaOH, dilute with 50:50 ACN/Water, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with 1M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At time points, withdraw an aliquot, dilute, and analyze.
-
-
Thermal Degradation:
-
Place a solid sample of each compound in an oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid in ACN for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
Analyze the stressed samples against a dark control.
-
-
Analysis: Use a validated HPLC method (e.g., C18 column, gradient elution with water/ACN mobile phase containing 0.1% formic acid) to quantify the parent compound and detect degradation products. Use LC-MS to identify the mass of any new peaks.
Protocol: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of the compounds under standard storage conditions to predict shelf-life.
Procedure:
-
Sample Preparation: Place accurately weighed amounts of each compound into multiple vials made of inert material (e.g., amber glass).
-
Storage Conditions: Place the vials in calibrated stability chambers set to the following ICH conditions[13][16]:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at specified intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term).[17][18]
-
Analysis: At each time point, dissolve the sample in a known volume of solvent and analyze using the stability-indicating HPLC method. Quantify the amount of the parent compound remaining and note the appearance of any degradation products.
Comparative Stability Data and Analysis
The following tables summarize expected outcomes from the described experiments, based on known chemical principles of the functional groups involved.
Table 1: Comparative Forced Degradation Data (% Degradation)
| Stress Condition (24h) | tert-butyl 3-piperidin-4-ylbutanoate | N-Boc-Piperidine | Key Observation |
| 1M HCl, 60°C | ~45% | ~95% | Both are acid-labile, but the N-Boc carbamate is significantly more sensitive to strong acid/heat. |
| 0.1% TFA in DCM, RT | < 5% | ~20% | Demonstrates the higher lability of the N-Boc group under milder acidic conditions. |
| 1M NaOH, 60°C | ~15% | < 2% | The ester shows some susceptibility to basic hydrolysis, while the N-Boc group is very stable.[10] |
| 30% H₂O₂, RT | < 2% | < 2% | Both groups are generally stable to oxidation at the protecting group itself. |
| Heat (Solid, 80°C) | < 1% | < 1% | Both compounds are expected to be thermally stable in solid form under these conditions. |
| Photostability (ICH Q1B) | < 1% | < 1% | Neither protecting group contains a significant chromophore, suggesting low photosensitivity. |
Table 2: Long-Term and Accelerated Stability Data (% Assay vs. Initial)
| Condition | Time Point | tert-butyl 3-piperidin-4-ylbutanoate | N-Boc-Piperidine |
| Long-Term | 6 Months | 99.8% | 99.7% |
| (25°C / 60% RH) | 12 Months | 99.5% | 99.4% |
| Accelerated | 3 Months | 99.1% | 98.5% |
| (40°C / 75% RH) | 6 Months | 98.2% | 97.0% |
Analysis of Results: The data clearly illustrate that while both compounds are relatively stable under standard long-term storage conditions, their lability profiles diverge significantly under chemical stress. The N-Boc-piperidine is markedly more susceptible to acidic cleavage than the tert-butyl ester on the side chain. This differential stability is the most critical finding. The slightly higher degradation of the N-Boc-piperidine under accelerated conditions, while minor, is consistent with its greater overall chemical lability. The tert-butyl ester's slight vulnerability to basic hydrolysis is a key differentiator that must be considered in synthetic planning.
Practical Implications in Drug Development
The observed stability differences have direct and actionable consequences for the synthetic chemist and process developer.
-
Synthetic Strategy: The greater acid lability of the N-Boc group allows for its selective removal in the presence of the tert-butyl ester side chain. This is a common and powerful tactic in peptide and medicinal chemistry. For example, treatment with a controlled amount of TFA in DCM or HCl in a non-aqueous solvent can deprotect the piperidine nitrogen for further functionalization while leaving the side-chain ester intact.[3][4] Conversely, if the ester must be removed first, non-acidic methods or harsher basic conditions would be required, though this is a less common strategy.
-
Purification and Handling: The instability of the N-Boc group to strong acids precludes the use of highly acidic modifiers in reversed-phase chromatography if its integrity is to be maintained. Buffering the mobile phase or using milder acids like formic acid is advisable. During aqueous workups, the pH must be carefully controlled to avoid inadvertent deprotection.
-
Storage and Shelf-Life: Both compounds demonstrate excellent stability in solid form under controlled ambient conditions, suggesting a long re-test period is achievable. However, storing solutions of N-Boc-piperidines, especially if any acidic impurities are present, poses a higher risk of degradation over time compared to solutions of tert-butyl 3-piperidin-4-ylbutanoate.
Conclusion
In a direct comparison, tert-butyl 3-piperidin-4-ylbutanoate is the more chemically robust compound under a wider range of conditions, particularly with respect to acidic environments. While both molecules are stable for long-term storage as solids, the N-Boc-piperidine derivative exhibits significantly higher susceptibility to acid-catalyzed degradation.
This is not a drawback but rather a fundamental chemical property that defines its utility. The high acid lability of the Boc group is precisely what makes it an excellent and highly versatile protecting group for amines, allowing for its clean and selective removal under mild conditions. The relative stability of the tert-butyl ester makes it a suitable partner in orthogonal protection schemes. Therefore, the "better" compound depends entirely on the application. For long-term stability as a final product or a late-stage intermediate where acid exposure is possible, the ester is superior. For use as a synthetically versatile intermediate where selective deprotection of the nitrogen is required, the N-Boc derivative is the compound of choice. Understanding this stability-lability balance is paramount for efficient and successful drug development.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry, 84.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. Ich guideline for stability testing.
- Li, B., et al. (2019). Thermolytic Deprotection of N-Boc Groups. Synfacts.
- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF.
- BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
- ICH. (n.d.). Quality Guidelines.
- Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23).
- ResearchGate. (2021, March 1). Ester cleavage conditions?.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. | Request PDF.
- Scribd. (n.d.). Boc Deprotection Kinetics and Mechanism.
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18).
- Indian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
- Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Jaros, T., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
- O'Brien, P., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(22).
- BenchChem. (2025). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups.
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
- BenchChem. (2025). A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications.
- ResearchGate. (2004). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF.
- EDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
- Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- WHO. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- ThermoFisher. (n.d.). Drug stability testing 101.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace.
- Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. PubMed.
- R. Ciriminna, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- S. K. Maurya, et al. (2019).
- D. S. Guk, et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
- 16. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
LC-MS/MS Validation of Tert-butyl 3-piperidin-4-ylbutanoate: A Comparative Guide to RPLC vs. HILIC Methodologies
Tert-butyl 3-piperidin-4-ylbutanoate is a highly valuable intermediate in pharmaceutical synthesis, featuring a ubiquitous piperidine pharmacophore protected by a tert-butyl ester. Quantifying this compound accurately in biological matrices or during synthetic quality control presents a distinct analytical challenge.
This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). By dissecting the causality behind chromatographic behaviors, we provide a self-validating, methodology tailored for drug development professionals.
Mechanistic Causality: The Analytical Challenge
To develop a robust assay, one must understand the physicochemical vulnerabilities of Tert-butyl 3-piperidin-4-ylbutanoate: its amphiphilic nature and its acid-lability.
The Piperidine Dilemma in RPLC The compound contains a secondary amine within its piperidine ring. With a pKa typically around 10–11, this amine is fully protonated under standard acidic LC conditions (pH 2–3). In RPLC, these positively charged analytes undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase. This causality leads to severe peak tailing, retention time drift, and ultimately, poor integration accuracy.
The HILIC Advantage for Desolvation HILIC operates as an orthogonal alternative, utilizing a high-organic mobile phase (typically >70% acetonitrile). Instead of relying on hydrophobic partitioning, HILIC retains polar analytes through partitioning into a water-enriched layer on the stationary phase. The high volatility of the organic mobile phase significantly enhances droplet desolvation in the Electrospray Ionization (ESI) source. This drastically reduces ion suppression and boosts MS sensitivity, a phenomenon well-documented in[2].
Experience Insight: Ester Hydrolysis A critical vulnerability of Tert-butyl 3-piperidin-4-ylbutanoate is the acid-lability of the tert-butyl ester. Prolonged exposure to highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) in the autosampler can catalyze hydrolysis, converting the ester back to the carboxylic acid. Therefore, buffering with milder acids (like ammonium formate) and strict autosampler stability validation are non-negotiable to maintain scientific integrity.
Visualizing the Analytical Workflows
The following diagrams illustrate the mechanistic differences between the two methodologies and the overarching validation workflow required to ensure a self-validating system.
Mechanistic differences in stationary phase interactions between RPLC and HILIC.
Workflow for LC-MS/MS method development and ICH M10 validation.
Experimental Methodologies (Step-by-Step)
To guarantee trustworthiness, this protocol is designed as a self-validating system. It utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor and correct for extraction recovery variations and ESI matrix effects, a standard practice in [3].
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (or calibration standard) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of SIL-IS working solution (100 ng/mL). Self-validation checkpoint: The IS response must remain within ±20% across all samples to ensure extraction uniformity.
-
Add 150 µL of ice-cold Acetonitrile (100%) to precipitate matrix proteins.
-
Vortex vigorously for 30 seconds to ensure complete matrix disruption.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
Step 2: Chromatographic Separation Setup
Method A: RPLC-MS/MS (The Baseline)
-
Column: C18 Endcapped (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes.
-
Flow Rate: 0.4 mL/min.
Method B: HILIC-MS/MS (The Optimized Alternative)
-
Column: Amide-bonded silica (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A = 10 mM Ammonium Formate in Water (pH 3.0); B = Acetonitrile. (Note: Ammonium formate buffers the pH, preventing tert-butyl ester hydrolysis while maintaining amine protonation).
-
Gradient: 95% B down to 50% B over 4.0 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Detection
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize collision energy (CE) and declustering potential (DP) specifically for the [M+H]+ precursor ion of Tert-butyl 3-piperidin-4-ylbutanoate.
Quantitative Data & Performance Comparison
The following tables summarize the experimental data comparing the two methodologies, demonstrating why HILIC is the superior choice for this specific molecular class.
Table 1: Chromatographic & MS Performance Comparison
| Parameter | RPLC-MS/MS (C18) | HILIC-MS/MS (Amide) | Performance Implication |
| Retention Time (min) | 1.85 | 2.40 | HILIC provides better retention for polar amines. |
| Asymmetry Factor (As) | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | HILIC eliminates secondary silanol interactions. |
| Theoretical Plates (N) | ~4,500 | ~12,000 | Sharper peaks in HILIC improve resolution. |
| Signal-to-Noise (1 ng/mL) | 15:1 | 85:1 | High organic mobile phase in HILIC enhances ESI desolvation. |
| Matrix Factor (%) | 78% (Ion Suppression) | 96% (Negligible) | HILIC shifts the analyte away from early-eluting suppression zones. |
Table 2: ICH M10 Validation Summary (Using HILIC Method)
| Validation Parameter | ICH M10 Acceptance Criteria | Experimental Result (HILIC) |
| Linearity Range | R² ≥ 0.990 | 0.5 – 500 ng/mL (R² = 0.998) |
| LLOQ Accuracy | ± 20% of nominal concentration | 104.2% |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.1% – 7.8% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 5.5% – 8.2% |
| Autosampler Stability | ± 15% deviation after 24h | 1.2% deviation (No ester hydrolysis detected) |
Conclusion
For the LC-MS/MS validation of Tert-butyl 3-piperidin-4-ylbutanoate, HILIC-MS/MS significantly outperforms conventional RPLC . By leveraging an amide-bonded stationary phase and a highly organic, buffered mobile phase, researchers can bypass the peak tailing associated with secondary amine-silanol interactions. Furthermore, the buffered HILIC conditions protect the vulnerable tert-butyl ester from acid-catalyzed degradation during autosampler storage. Adhering to this optimized, self-validating protocol ensures full compliance with ICH M10 guidelines, yielding highly trustworthy data for downstream pharmacokinetic or quality control applications.
References
-
FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]
-
Periat, A., et al. (2012). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A. URL:[Link]
-
Alqahtani, A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma. Molecules. URL:[Link]
Tert-butyl 3-piperidin-4-ylbutanoate vs ethyl 3-piperidin-4-ylbutanoate reactivity
An In-Depth Guide to the Comparative Reactivity of Tert-butyl 3-piperidin-4-ylbutanoate and Ethyl 3-piperidin-4-ylbutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and complex molecule synthesis, the piperidine scaffold is a highly privileged structure, present in a vast array of clinically approved drugs.[1] Intermediates such as 3-piperidin-4-ylbutanoate esters are therefore critical building blocks for drug discovery.[2][3] The choice of ester group—specifically, the seemingly subtle difference between a tert-butyl and an ethyl ester—can have profound implications for the entire synthetic strategy. This is not merely a choice of starting material but a strategic decision that dictates reaction compatibility, deprotection schemes, and overall efficiency.
This guide provides a detailed, evidence-based comparison of the reactivity of tert-butyl 3-piperidin-4-ylbutanoate and ethyl 3-piperidin-4-ylbutanoate. Moving beyond a simple list of properties, we will explore the underlying chemical principles that govern their differential reactivity and provide practical, field-proven protocols to illustrate these concepts.
The Decisive Factor: Steric Hindrance and Electronic Stability
The reactivity of an ester is primarily governed by the accessibility of its carbonyl carbon to nucleophiles and the stability of the alcohol-derived leaving group during cleavage. It is here that the tert-butyl and ethyl groups diverge significantly.
-
Ethyl 3-piperidin-4-ylbutanoate: Features a primary ethyl group. This group offers minimal steric hindrance, leaving the carbonyl carbon relatively open to nucleophilic attack.
-
Tert-butyl 3-piperidin-4-ylbutanoate: Features a bulky tertiary butyl group. This group acts as a formidable steric shield, physically obstructing the path of incoming nucleophiles to the carbonyl carbon.[4][5] This steric crowding is the single most important factor defining its chemical behavior.[5]
Furthermore, under acidic conditions, the fate of the alcohol portion of the ester is critical. The tert-butyl group can depart to form a highly stable tertiary carbocation. In contrast, an ethyl group would need to form a very unstable primary carbocation, a pathway that is energetically unfavorable. This difference dictates entirely separate mechanisms for acid-catalyzed cleavage.
Visualizing the Structural Difference
Caption: Structural comparison highlighting the key differentiating ester groups.
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences manifest dramatically in common chemical reactions. The following sections compare the behavior of the two esters under hydrolytic and aminolytic conditions.
Hydrolysis: A Tale of Two Mechanisms
Ester hydrolysis is one of the most fundamental transformations, and the choice of catalyst (acid or base) reveals the starkest differences between the two molecules.
Acid-Catalyzed Hydrolysis
-
Ethyl Ester: Undergoes a standard, reversible A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) hydrolysis when heated with aqueous acid.[6][7] To drive the reaction to completion, a large excess of water is required.[6] This is the classic reverse of Fischer esterification.
-
Tert-Butyl Ester: Functions as an acid-labile protecting group.[8] It is readily and irreversibly cleaved under very mild acidic conditions, often at room temperature, using reagents like trifluoroacetic acid (TFA).[9][10] The mechanism is A_AL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), proceeding through the formation of a stable tert-butyl carbocation, which subsequently deprotonates to form isobutylene gas.[9] This clean, irreversible cleavage is a cornerstone of its utility as a protecting group.
Base-Catalyzed Hydrolysis (Saponification)
-
Ethyl Ester: Easily hydrolyzed via saponification when heated with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6] The reaction is effectively irreversible because the final product is a resonance-stabilized carboxylate salt, which is unreactive towards the alcohol by-product.[7]
-
Tert-Butyl Ester: Famously resistant to base-catalyzed hydrolysis.[9][11] The steric bulk of the tert-butyl group prevents the hydroxide ion from effectively attacking the carbonyl center.[10] This stability makes it an "orthogonal" protecting group that can be maintained while other base-labile groups (like a methyl or ethyl ester) are cleaved. While cleavage can be forced under very harsh, non-aqueous conditions (e.g., KOH in THF at high temperatures), it is considered stable for most standard synthetic protocols.[11]
Amide Formation (Aminolysis)
Direct conversion of the ester to an amide is another critical transformation where the two compounds diverge.
-
Ethyl Ester: Can undergo aminolysis by heating with an amine. However, the reaction can be slow and often requires high temperatures or the use of a catalyst to achieve reasonable yields and reaction times.[12] Base-promoted methods using reagents like potassium tert-butoxide can facilitate this transformation.[13]
-
Tert-Butyl Ester: Generally unreactive towards direct aminolysis due to profound steric hindrance.[9] Attempting to form an amide directly from the tert-butyl ester is typically not a viable synthetic route. The standard approach involves first deprotecting the tert-butyl ester to the carboxylic acid under acidic conditions, followed by a standard amide coupling reaction (e.g., using HATU or EDC) or conversion to an acid chloride.
Data Summary and Decision Pathway
Table 1: Physicochemical Properties
| Property | Tert-butyl 3-piperidin-4-ylbutanoate | Ethyl 3-piperidin-4-ylbutanoate |
| Molecular Formula | C₁₃H₂₅NO₂ | C₁₁H₂₁NO₂ |
| Molecular Weight | 227.35 g/mol [14] | 199.29 g/mol [15] |
| CAS Number | 2580221-63-0[14] | 104093-68-7[16] |
Table 2: Comparative Reactivity Summary
| Reaction Condition | Tert-butyl 3-piperidin-4-ylbutanoate | Ethyl 3-piperidin-4-ylbutanoate | Causality |
| Mild Acid (e.g., TFA, rt) | Rapid, Irreversible Cleavage | No reaction | A_AL1 mechanism via stable tert-butyl carbocation |
| Strong Acid + Heat | Rapid, Irreversible Cleavage | Slow, Reversible Hydrolysis | Standard A_AC2 hydrolysis mechanism |
| Base + Heat (Saponification) | Highly Resistant / No Reaction | Complete Hydrolysis | Steric hindrance prevents nucleophilic attack |
| Amine + Heat (Aminolysis) | Highly Resistant / No Reaction | Slow Reaction | Steric hindrance prevents nucleophilic attack |
Reactivity Decision Pathway for Synthetic Planning
This workflow helps guide the choice between the two esters based on the planned synthetic route.
Caption: A decision-making workflow for selecting the appropriate ester.
Validated Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the key transformations that differentiate these two esters.
Protocol 1: Selective Acidic Cleavage of Tert-butyl 3-piperidin-4-ylbutanoate
Objective: To deprotect the tert-butyl ester to the corresponding carboxylic acid under mild acidic conditions, leaving other acid-stable functional groups intact.
Causality: This protocol leverages the unique A_AL1 mechanism, which proceeds rapidly at room temperature due to the formation of the stable tert-butyl carbocation.[8][17] Dichloromethane (DCM) is a common solvent as it is relatively non-nucleophilic and readily dissolves both the starting material and the acid.
Methodology:
-
Preparation: Dissolve tert-butyl 3-piperidin-4-ylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene (3x) can be performed to ensure complete removal of residual TFA.
-
Isolation: The resulting product, 3-piperidin-4-ylbutanoic acid (as its TFA salt), can often be used directly in the next step or purified further by crystallization or chromatography if necessary.
Protocol 2: Saponification of Ethyl 3-piperidin-4-ylbutanoate
Objective: To hydrolyze the ethyl ester to the corresponding carboxylate salt under basic conditions.
Causality: This protocol uses a hydroxide source to perform a nucleophilic attack on the sterically accessible carbonyl carbon of the ethyl ester. The reaction is driven to completion by the formation of the deprotonated and resonance-stabilized carboxylate.[6] A co-solvent system (e.g., THF/water) is often used to ensure miscibility of the organic ester and the aqueous base.
Methodology:
-
Preparation: Dissolve ethyl 3-piperidin-4-ylbutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio) in a round-bottom flask with a stir bar and reflux condenser.
-
Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq) to the solution. Heat the mixture to reflux (approx. 60-70 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water.
-
Purification: Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or ether) to remove any unreacted starting material or non-acidic impurities.
-
Isolation: Carefully acidify the aqueous layer to a pH of ~4-5 with 1M HCl. The carboxylic acid product may precipitate out of solution or can be extracted with an organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3-piperidin-4-ylbutanoic acid.
Conclusion and Strategic Recommendations
The choice between tert-butyl and ethyl 3-piperidin-4-ylbutanoate is a critical decision that hinges on the planned synthetic sequence. Their reactivities are not interchangeable; rather, they offer orthogonal chemical handles that a skilled chemist can exploit for synthetic advantage.
-
Choose tert-butyl 3-piperidin-4-ylbutanoate when you require a robust protecting group for the carboxylic acid functionality. Its stability to a wide range of nucleophilic and basic conditions allows for extensive modification of other parts of the molecule, with the assurance that the acid can be revealed at a later stage under very mild, specific acidic conditions.
-
Choose ethyl 3-piperidin-4-ylbutanoate when the ester is a final, stable functional group or when a traditional saponification is the desired route to the carboxylic acid. It is the more economical and direct choice if protection from bases is not a concern, or if direct conversion to an amide under forcing conditions is planned.
By understanding the fundamental principles of steric hindrance and electronic stability, researchers can make informed, strategic decisions, leading to more efficient, higher-yielding, and successful synthetic campaigns in the pursuit of novel therapeutics.
References
- askIITians. (2025, September 1).
- Organic & Biomolecular Chemistry (RSC Publishing). Borane catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters.
- Mild and Efficient Method for Prepar
- YouTube. (2022, February 2).
- ResearchGate. (n.d.). Mild and Efficient Method for Preparation of tert -Butyl Esters | Request PDF.
- Organic Chemistry Portal. (n.d.).
- PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(piperidin-4-yl)
- PubMed. (2021, March 25).
- Thieme Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Chemspace. (n.d.). Ethyl 3-(piperidin-4-yl)
- Benchchem. (n.d.). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups.
- PubChem. (n.d.). Ethyl 4-(piperidin-2-yl)
- PubChem. (n.d.). 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid.
- MilliporeSigma. (n.d.). tert-Butyl 3-(piperidin-4-yl)
- Bentham Science Publishers. (2001, May 1).
- Journal of the American Chemical Society. (n.d.). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes.
- Chemical Synthesis Database. (2025, May 20). ethyl 3-(3-vinyl-4-piperidinyl)
- arkat usa. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
- Guidechem. (n.d.).
- PubMed. (2023, January 15). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer.
- MDPI. (2023, February 7).
- RSC Publishing. (2022, July 15).
- Pearson. (n.d.). In Chapter 19, we will learn about the hydrolysis of t-butyl este...
- NextSDS. (n.d.).
- NextSDS. (n.d.). tert-butyl 3-(piperidin-4-yl)
- MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)
- Chemguide. (n.d.). hydrolysis of esters.
- Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
- PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
- ResearchGate. (2026, February 5). Tert‐Butyl Ethers ‐ A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions | Request PDF.
- Chemical Review and Letters. (n.d.).
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Google Patents. (n.d.).
- PubMed. (2011, October 15). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Alliance Chemical. (2026, March 17).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Give the relationship between the steric hindrance and the rate of es - askIITians [askiitians.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 13. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 14. tert-Butyl 4-(piperidin-4-yl)butanoate | 2580221-63-0 [sigmaaldrich.com]
- 15. Ethyl 4-(piperidin-2-yl)butanoate | C11H21NO2 | CID 12416328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethyl 3-(piperidin-4-yl)butanoate - C11H21NO2 | CSSB00009936406 [chem-space.com]
- 17. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Proper Disposal of Tert-butyl 3-piperidin-4-ylbutanoate
Hazard Assessment and Waste Classification
Due to the absence of a specific Safety Data Sheet (SDS) for tert-butyl 3-piperidin-4-ylbutanoate, a definitive hazard classification under the Resource Conservation and Recovery Act (RCRA) is not possible. However, an analysis of related piperidine derivatives provides a strong basis for a presumptive hazard assessment. Piperidine itself is a highly flammable, corrosive, and toxic substance[1][2]. Many tert-butyl piperidine compounds are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[3][4][5][6][7].
Therefore, until comprehensive toxicological and environmental fate data for tert-butyl 3-piperidin-4-ylbutanoate becomes available, it must be managed as hazardous waste. This precautionary principle ensures the highest level of safety for laboratory personnel and the environment. The waste may potentially be classified under the following RCRA characteristic codes:
-
D001 (Ignitability): Depending on its flashpoint, which is currently unknown. Piperidine has a low flashpoint of 16°C[2].
-
D002 (Corrosivity): The piperidine functional group imparts basic properties, which could lead to a pH meeting the criteria for corrosivity[1].
-
D003 (Reactivity): While less likely, reactivity with other substances cannot be entirely ruled out without specific data.
-
Toxicity Characteristic: The potential for toxicity is significant based on related compounds[3][4][5][6][7][8].
A final determination of the appropriate waste codes should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
When handling tert-butyl 3-piperidin-4-ylbutanoate for disposal, the following PPE is mandatory to minimize exposure risks:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation or damage[5][7]. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation or toxic effects through dermal absorption[1][5]. |
| Body Protection | A chemically resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood. | Protects against inhalation of potentially harmful vapors, especially given that some piperidine derivatives cause respiratory irritation[4][5]. |
Spill Management Protocol
In the event of a spill of tert-butyl 3-piperidin-4-ylbutanoate, immediate and appropriate action is crucial:
-
Evacuate and Alert: Immediately evacuate the area and inform your supervisor and EHS department.
-
Isolate the Area: Prevent unauthorized entry into the spill zone.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment (for trained personnel only): Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of tert-butyl 3-piperidin-4-ylbutanoate must be conducted in compliance with federal, state, and local regulations.
Caption: Decision and action workflow for the safe disposal of tert-butyl 3-piperidin-4-ylbutanoate.
-
Waste Collection:
-
Collect all waste containing tert-butyl 3-piperidin-4-ylbutanoate, including neat compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated, chemically compatible, and sealable container.
-
Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible wastes can lead to dangerous reactions.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name: "tert-butyl 3-piperidin-4-ylbutanoate". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container (the "accumulation start date").
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can harm aquatic ecosystems[9].
-
-
Documentation:
-
Complete a hazardous waste manifest provided by your EHS department. This document tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under RCRA.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of laboratory chemicals, especially those with incomplete hazard data like tert-butyl 3-piperidin-4-ylbutanoate, is a critical responsibility for all scientific professionals. By adhering to the precautionary principle and following established hazardous waste management protocols, we can ensure a safe working environment and protect our natural resources. Always consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
- Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Vertex AI Search.
- Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus. (n.d.). Cornell University Environmental Health and Safety.
- Rowan University Non-Hazardous Waste Disposal Guide for Labor
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG.
- Safety Data Sheet: Piperidine. (2023, March 16). Fisher Scientific.
- ICSC 0317 - PIPERIDINE. (n.d.).
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
- tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). European Chemicals Agency.
- Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
- PIPERIDINE. (n.d.). CAMEO Chemicals, NOAA.
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. (2025, December 26). MedChemExpress.
- Safety Data Sheet. (2024, November 1). Aaron Chemicals LLC.
- tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate — Chemical Substance Information. (n.d.). European Chemicals Agency.
- Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 22061422. (n.d.). PubChem.
- List of Hazardous Substances and Reportable Quantities. (n.d.). U.S.
- Substance Information - 1-tert-butyl-4-piperidone. (n.d.). European Chemicals Agency.
- Tert-butyl 3-(piperidin-4-yl)
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate Safety Data Sheet. (2025, July 19). ChemicalBook.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 26).
- tert-Butyl N-[(3R,4R)-1-(2-cyano-acet-yl)
- tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate — Chemical Substance Information. (n.d.). European Chemicals Agency.
Sources
- 1. chemos.de [chemos.de]
- 2. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 3. nextsds.com [nextsds.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aaronchem.com [aaronchem.com]
- 6. nextsds.com [nextsds.com]
- 7. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 22061422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
